molecular formula C3H5BrN4 B2398747 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine CAS No. 1779910-91-6

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

Cat. No.: B2398747
CAS No.: 1779910-91-6
M. Wt: 177.005
InChI Key: ASCRLKYFHNEDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C3H5BrN4 and its molecular weight is 177.005. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN4/c1-8-2(4)6-7-3(8)5/h1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCRLKYFHNEDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Criticality of Unambiguous Structural Confirmation

This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine. Moving beyond a mere recitation of procedures, this document delves into the scientific rationale behind the selection of each analytical technique, offering field-proven insights into data interpretation and the synergistic interplay between different spectroscopic methods. The protocols described herein are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.

The Strategic Workflow for Structure Elucidation

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a comprehensive and irrefutable picture of the molecule. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the gold-standard confirmation by Single Crystal X-ray Crystallography.

Structure_Elucidation_Workflow Figure 1: Overall Structure Elucidation Workflow cluster_crystallography Definitive Confirmation NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) MS Mass Spectrometry (HRMS) XRay Single Crystal X-ray Crystallography NMR->XRay Provides Connectivity & Chemical Environment IR Infrared Spectroscopy (FTIR) MS->XRay Confirms Molecular Formula IR->XRay Identifies Functional Groups

Caption: Figure 2: Key Expected HMBC Correlations

Experimental Protocol: 2D NMR (HSQC & HMBC)

  • Sample Preparation: Use the same NMR sample.

  • Instrument Setup: Use a 400 MHz or higher spectrometer equipped with a gradient probe.

  • Acquisition Parameters: Utilize standard manufacturer-provided pulse sequences for HSQC and HMBC. Optimize the spectral widths in both dimensions based on the 1D spectra.

  • Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

Predicted NMR Data Summary
Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key HMBC Correlations
N-CH₃~3.4 - 3.6 (s, 3H)~30 - 35C3, C5
NH₂~5.3 - 5.8 (br s, 2H)-C3
C3-NH₂-~155 - 160NH₂, N-CH₃
C5-Br-~140 - 145N-CH₃

Note: Chemical shifts are predictions based on analogous structures and may vary depending on the solvent and other experimental conditions. [2][3][4][5][6]

Part 2: Mass Spectrometry (MS) - Confirming the Elemental Composition

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For a compound containing bromine, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This characteristic isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule. [7] Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is required to achieve the high mass accuracy needed for elemental formula determination.

  • Data Analysis:

    • Observe the m/z of the molecular ion peak.

    • Confirm the presence of the characteristic isotopic pattern for bromine ([M+H]⁺ and [M+H+2]⁺ with ~1:1 intensity).

    • Use the accurate mass measurement to calculate the elemental composition and compare it with the theoretical value for C₃H₅BrN₄.

Predicted Mass Spectrometry Data
Ion Calculated Exact Mass Expected Isotopic Pattern
[C₃H₅⁷⁹BrN₄+H]⁺190.9821~100%
[C₃H₅⁸¹BrN₄+H]⁺192.9801~98%

Part 3: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine, we expect to observe characteristic absorption bands for the N-H, C-N, and C=N bonds.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted FTIR Data
Wavenumber (cm⁻¹) Vibration Mode Functional Group
~3300 - 3100N-H stretchPrimary amine (NH₂)
~1640 - 1600C=N stretchTriazole ring
~1550 - 1450N-H bendPrimary amine (NH₂)
~1450 - 1400N-N stretchTriazole ring
~1160C-N stretch
Below 1000C-Br stretchBromo group

Note: These are typical ranges, and the exact peak positions can be influenced by the molecular environment. [3][8][9]

Part 4: Single Crystal X-ray Crystallography - The Definitive Proof

Expertise & Experience: While the combination of NMR, MS, and IR provides compelling evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. [10]This technique provides a three-dimensional map of the electron density in a crystal, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.

Experimental Protocol: Single Crystal X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. The compound must be crystallized to produce single crystals of suitable size and quality. Common techniques include slow evaporation from a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and refined to obtain the final atomic coordinates and other crystallographic parameters.

A successful X-ray crystal structure analysis will provide an unequivocal model of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine, leaving no doubt as to the connectivity and regiochemistry of the substituents.

Conclusion

The structure elucidation of a novel chemical entity like 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine requires a systematic and multi-faceted analytical approach. By integrating the detailed connectivity information from 1D and 2D NMR, the unequivocal molecular formula from HRMS, and the functional group identification from FTIR, a highly confident structural assignment can be made. The final, irrefutable proof is then provided by single-crystal X-ray crystallography. This rigorous, self-validating workflow ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development efforts.

References

  • AIP Publishing. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. [Link]

  • Khan, K. M., et al. (2024, February 1). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports. [Link]

  • The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

  • MDPI. (2025, November 10). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. [Link]

  • MDPI. (2023, October 5). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [Link]

  • The Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. [Link]

  • AIP Publishing. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • Kamble, R. R., & Sudha, B. S. (2006). Synthesis, spectral characterization and antihaemostatic activity of 1,2,4-triazoles incorporating 1,2,4-triazine rings. Journal of Chemical Sciences. [Link]

  • ResearchGate. (2021, January). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

  • Semantic Scholar. (2023, August 28). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3 -. [Link]

  • MDPI. (2021, August 6). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]

  • Academia.edu. Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][3][11]triazole-3-thiol derivatives as antimicrobial agents. [Link]

  • PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [Link]

  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • SpectraBase. 4-(2-Bromo-4-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-t[1][3][11]riazole-3-thiol - Optional[MS (GC)] - Spectrum. [Link]

  • ResearchGate. FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... [Link]

  • Arabian Journal of Chemistry. (2022, April 5). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. [Link]

Sources

The 1,2,4-Triazole Scaffold: A Technical Guide to Biological Activity and Synthetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its high dipole moment, metabolic stability, and capacity to engage in dual hydrogen bonding (as both donor and acceptor).[1][2][3] Unlike its isomer (1,2,3-triazole), the 1,2,4-triazole is the pharmacophore backbone of the "azole" antifungal class (e.g., fluconazole, posaconazole) and an emerging warhead in oncology (e.g., letrozole). This guide analyzes the structural determinants of its biological activity, specifically targeting CYP51 inhibition and kinase modulation, and provides validated synthetic protocols for researchers.

The Pharmacophore: Structural Determinants

The biological utility of 1,2,4-triazole stems from three physicochemical pillars that distinguish it from imidazole and pyridine analogs:

  • Dipole Moment & Solubility: The ring possesses a high dipole moment (~3.2 D), significantly enhancing the aqueous solubility of lipophilic drug candidates without compromising membrane permeability.

  • Bioisosterism: It acts as a stable bioisostere for amide and ester linkages, maintaining geometry while resisting hydrolysis by peptidases or esterases.

  • Metal Coordination: The

    
     nitrogen is a potent ligand for metalloenzymes (specifically heme iron), a feature critical for its antifungal mechanism.[2]
    
Table 1: Physicochemical Comparison of Azole Scaffolds
PropertyImidazole1,2,3-Triazole1,2,4-Triazole
pKa (Conjugate Acid) ~7.0~1.2~2.3
H-Bond Acceptors 1 (N3)2 (N2, N3)2 (N2, N4)
Metabolic Stability Moderate (N-oxidation)HighHigh
Major Clinical Use Antifungal (Older gen)Click LinkersAntifungal (New gen), Oncology

Antifungal Mastery: The CYP51 Inhibition Mechanism

The gold standard of 1,2,4-triazole activity is the inhibition of Lanosterol 14


-demethylase (CYP51) .[2][4] This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes.[2][5][6]
Mechanism of Action[2][5][7]
  • Binding: The triazole enters the hydrophobic access channel of CYP51.

  • Coordination: The unhindered lone pair of the

    
     nitrogen  forms a coordinate covalent bond with the heme iron (
    
    
    
    )
    in the enzyme's active site.
  • Blockade: This coordination displaces the molecular oxygen required for the oxidative removal of the 14

    
    -methyl group of lanosterol.
    
  • Result: Accumulation of toxic 14

    
    -methylsterols and depletion of ergosterol, leading to membrane stress and fungal cell death.
    
Visualization: CYP51 Inhibition Pathway

CYP51_Mechanism Triazole 1,2,4-Triazole Drug (e.g., Fluconazole) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Triazole->CYP51 Enters Active Site Heme Heme Iron (Fe3+) Active Site Triazole->Heme N4-Fe Coordination (Blocks O2 binding) CYP51->Heme Contains Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Catalysis (Blocked) Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Normal Substrate ToxicSterols Toxic 14α-methylsterols Lanosterol->ToxicSterols Accumulation via Pathway Blockade CellDeath Fungal Cell Death (Membrane Lysis) Ergosterol->CellDeath Depletion ToxicSterols->CellDeath Membrane Disruption

Caption: Mechanistic pathway of CYP51 inhibition.[2][4] The critical step is the N4-Iron coordination which arrests ergosterol biosynthesis.

Oncology: Kinase Inhibition & Tubulin Polymerization

Beyond antifungals, 1,2,4-triazoles are potent scaffolds in oncology, particularly as Aromatase Inhibitors (e.g., Letrozole) and emerging Kinase Inhibitors .

Key Targets
  • EGFR (Epidermal Growth Factor Receptor): 3,5-disubstituted-1,2,4-triazoles have shown IC

    
     values in the low micromolar range (0.13 µM) by docking into the ATP-binding pocket, mimicking the adenine ring of ATP.
    
  • Tubulin Polymerization: Indole-1,2,4-triazole hybrids bind to the colchicine site of tubulin, preventing microtubule assembly and arresting cells in the G2/M phase.

Experimental Workflow: SAR Optimization Cycle

SAR_Workflow Design Scaffold Design (Bioisosterism) Synthesis Synthesis (Hydrazonyl Chloride + Nitrile) Design->Synthesis Screening In Vitro Screening (MTT / MIC Assays) Synthesis->Screening Docking Molecular Docking (Binding Mode Analysis) Screening->Docking Active Hits Lead Lead Optimization Docking->Lead Lead->Design Refinement Loop

Caption: The iterative Structure-Activity Relationship (SAR) cycle for optimizing triazole derivatives.

Synthetic Methodologies

While "Click Chemistry" (CuAAC) typically yields 1,2,3-triazoles, the synthesis of 1,2,4-triazoles requires distinct strategies. The most robust method for generating diverse libraries is the [3+2] Cycloaddition of Nitrile Imines .

The Protocol: 1,3-Dipolar Cycloaddition

This method avoids harsh conditions and allows for regioselective synthesis of 1,3,5-trisubstituted triazoles.

Reaction Scheme:



Step-by-Step Protocol
  • Precursor Preparation: Synthesize a hydrazonyl chloride by reacting a hydrazide with

    
     or by chlorinating a hydrazone with NCS (N-chlorosuccinimide).
    
  • Reaction Setup:

    • Dissolve the hydrazonyl chloride (1.0 equiv) and the appropriate nitrile (1.2 equiv) in dry dichloromethane (DCM) or toluene.

    • Note: The nitrile can be an aryl nitrile or an activated alkyl nitrile.

  • Cyclization:

    • Add Triethylamine (

      
      , 1.5 equiv) dropwise at 
      
      
      
      . The base generates the reactive nitrile imine intermediate in situ.
    • Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Work-up:

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry over

      
       and concentrate under vacuum.
      
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Ethyl Acetate:Hexane gradient).

Validation Check:

  • NMR: Look for the disappearance of the hydrazone -NH proton (~9-11 ppm) and the absence of the nitrile peak in IR (~2200 cm⁻¹).

  • Mass Spec: Confirm the [M+H]+ peak corresponding to the cyclized product.

Biological Assay Protocols

Protocol A: Microdilution Assay for Antifungal Activity (MIC Determination)

Standard: CLSI M27-A3

  • Inoculum Preparation:

    • Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach

      
       CFU/mL (0.5 McFarland standard).
      
    • Dilute 1:100 in RPMI 1640 medium.

  • Plate Setup:

    • Use a sterile 96-well flat-bottom microplate.

    • Add 100 µL of RPMI 1640 to columns 2–12.

    • Add 200 µL of the test triazole compound (dissolved in DMSO, <1% final conc.) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Incubation:

    • Add 100 µL of fungal inoculum to all wells.

    • Incubate at 35°C for 24–48 hours.

  • Readout:

    • MIC endpoint: The lowest concentration showing 100% inhibition of visible growth compared to the growth control (drug-free well).

    • Validation: Fluconazole must be used as a positive control with an expected MIC range of 0.25–1.0 µg/mL.

References

  • Antifungal Mechanism: Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta. Link

  • Recent SAR Reviews: Tian, G., et al. (2023). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry, 259, 115603.[7] Link

  • Anticancer Activity: Al-Hussain, S. A., et al. (2025).[2][8][9][10][11] Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential.[9] Archiv der Pharmazie, 358(7), e70059.[9] Link

  • Synthetic Methods: Matsuzaki, H., et al. (2021). Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Chemical Communications.[12] Link

  • Tubulin Inhibition: Zhang, S., et al. (2025).[10][11] Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors.[10] European Journal of Medicinal Chemistry. Link

Sources

Structural Dynamics in Medicinal Chemistry: Tautomeric Forms of 4-Methyl-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural behaviors of 4-methyl-1,2,4-triazole derivatives , a critical scaffold in modern drug discovery. Unlike unsubstituted triazoles, the N4-methyl group blocks the standard annular tautomerism (1H ⇌ 2H ⇌ 4H), forcing structural plasticity into substituent-based equilibria—primarily thione-thiol and amine-imine transitions.

This document provides a validated framework for identifying, characterizing, and stabilizing these tautomers, synthesizing experimental data (NMR, XRD) with computational models (DFT).

Part 1: Theoretical Framework & Mechanistic Constraints

The N4-Blocking Effect

In unsubstituted 1,2,4-triazoles, the proton migrates freely between nitrogens N1, N2, and N4. However, in 4-methyl derivatives , the N4 position is fixed as a tertiary amine (in neutral forms) or quaternary salt. This restricts proton mobility to N1 and N2, or to exocyclic substituents.

Key Consequence: The biological activity of 4-methyl-1,2,4-triazoles is governed by functional tautomerism rather than annular tautomerism.

The Thione-Thiol Equilibrium

The most pharmacologically relevant equilibrium occurs in 4-methyl-1,2,4-triazole-3-thiones .

  • Thione Form (A): Characterized by a C=S double bond and an N-H proton (typically at N1 or N2). This form dominates in the solid state and polar solvents due to higher dipole moments.

  • Thiol Form (B): Characterized by a C-S single bond and an S-H proton. This form is aromatic but generally less stable in polar environments.

Thermodynamic Reality: Experimental evidence (X-ray diffraction) confirms that 4-methyl-1,2,4-triazole-3-thione crystallizes exclusively in the thione form [1]. However, in solution, the equilibrium shifts based on solvent dielectric constants.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium constraints imposed by the N4-methyl group.

Tautomerism cluster_0 N4-Methyl Constraint Thione Thione Form (C=S, N-H) Dominant in Crystal/Polar TS Transition State (Proton Transfer) Thione->TS Solvent Assisted TS->Thione Thiol Thiol Form (C-S-H, Aromatic) Minor in Solution TS->Thiol Deprotonation/Reprotonation Thiol->TS

Caption: Equilibrium pathway for 4-methyl-1,2,4-triazole-3-thione. The N4-methyl group prevents N4-protonation, restricting the mobile proton to the N1/N2/S axis.

Part 2: Analytical Characterization Protocols

To accurately assign tautomeric forms, a multi-modal approach is required. Single-method analysis is often prone to error due to rapid proton exchange.

Solution-State NMR Protocol (Self-Validating)

Objective: Distinguish Thione (C=S) from Thiol (C-SH) in solution.

Protocol:

  • Solvent Selection: Use DMSO-d6 (polar aprotic) to slow proton exchange and stabilize the thione form. Avoid CDCl3 if solubility is low or if it induces aggregation.

  • 1H NMR Acquisition:

    • Look for the broad singlet of N-H (Thione) typically at 13.0–14.0 ppm .

    • Look for the S-H peak (Thiol), which usually appears upfield at 3.0–5.0 ppm (often invisible due to rapid exchange).

  • 13C NMR (The Validator):

    • Thione (C=S): The C3 carbon appears downfield, typically 160–170 ppm .

    • Thiol (C-S): The C3 carbon shifts upfield to 145–155 ppm due to increased aromaticity.

  • 15N NMR (HMBC):

    • If available, 1H-15N HMBC is definitive. The N-H proton will correlate strongly with N1/N2 in the thione form but will show no direct N-H coupling in the thiol form (as the H is on S).

Solid-State Characterization (XRD)

Objective: Determine the absolute static structure.

  • Method: Single Crystal X-ray Diffraction (SC-XRD).[1]

  • Critical Metric: Measure the C3-S bond length.

    • C=S (Thione): ~1.67 Å

    • C-S (Thiol): ~1.75 Å

  • Result: Literature confirms 4-methyl-1,2,4-triazole-3-thione exhibits a C=S bond length indicative of the thione tautomer in P21/n space group [1].

Data Summary: Tautomeric Signatures
FeatureThione Form (Predominant)Thiol Form (Minor/Rare)
1H NMR (NH/SH)

13.0 - 14.0 ppm (Broad)

3.5 - 5.0 ppm (Sharp/Exch)
13C NMR (C3)

165 - 170 ppm

145 - 155 ppm
Bond Length (C-S) 1.66 - 1.69 Å1.73 - 1.76 Å
IR Stretch

(C=S) 1100-1200 cm⁻¹

(S-H) 2500-2600 cm⁻¹ (Weak)

Part 3: Computational Modeling (DFT)

When experimental isolation is impossible, Density Functional Theory (DFT) provides the energetic hierarchy of tautomers.

Computational Workflow
  • Level of Theory: B3LYP/6-311++G(d,p) is the industry standard for small heterocyclic tautomers [2].

  • Solvation Model: Use PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with DMSO or Water. Gas-phase calculations often erroneously favor the thiol form due to the lack of dipole stabilization.

  • Energy Gap Analysis:

    • Calculate

      
      .
      
    • Typically,

      
       kcal/mol favors the thione form exclusively.
      
Decision Matrix for Tautomer Assignment

DecisionMatrix Start Unknown Derivative State Physical State? Start->State Solid Solid State State->Solid Solution Solution State->Solution XRD X-Ray Diffraction (Measure C-S bond) Solid->XRD NMR 1H/13C NMR in DMSO-d6 Solution->NMR Result1 Thione (C=S ~1.67Å) XRD->Result1 Major Result2 Thiol (C-S ~1.75Å) XRD->Result2 Rare DFT DFT Verification (B3LYP/6-311++G**) NMR->DFT Ambiguous Spectra DFT->Result1

Caption: Workflow for definitive tautomer assignment. XRD is primary for solids; NMR coupled with DFT is required for solution dynamics.

Part 4: Implications for Drug Design[2]

Understanding these forms is not merely academic; it dictates ligand-protein binding.

  • H-Bond Donor/Acceptor Profile:

    • Thione: The N-H is a hydrogen bond donor; the Sulfur is a weak acceptor.

    • Thiol: The N is a hydrogen bond acceptor; the S-H is a donor.

    • Impact: Docking simulations must account for the thione form. Using the thiol form in silico (often the default in some databases) can lead to false-negative binding predictions.

  • Lipophilicity (LogP):

    • The thione form is more polar (lower LogP) than the aromatic thiol form. This affects membrane permeability and ADME predictions.

  • Metal Coordination:

    • In metallo-pharmaceuticals, the thiolate anion (deprotonated thiol) is a potent ligand. Metal complexation can stabilize the "elusive" thiol tautomer, trapping it in a bioactive conformation [3].

References

  • Structure cristalline de la 4-méthyl-1,2,4-triazole-thione. EDP Sciences. (1998).[2] Confirms the exclusive presence of the thione form in the crystal structure P21/n.[2]

  • Thiol-thione tautomeric analysis, spectroscopic properties and DFT computations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2016). Validates B3LYP/6-311++G(d,p) for triazole tautomerism.[3][4]

  • Stabilization of an elusive tautomer by metal coordination. PMC / NIH. (2021). Demonstrates how metal complexation can trap the higher-energy tautomer.[5]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI Molecules. (2021). Reviews the biological significance of the triazole scaffold and its tautomeric implications.

Sources

Technical Guide: Solubility and Stability Profiles of Bromo-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromo-substituted triazoles (1,2,3- and 1,2,4-isomers) represent a critical scaffold in modern medicinal chemistry. While the triazole ring itself is celebrated for its bioisosteric utility and metabolic robustness, the introduction of a bromine atom fundamentally alters the physicochemical landscape. This guide dissects the interplay between the lipophilic bromine substituent and the polar triazole core, providing actionable protocols for solubility determination and stability profiling.

Key Technical Takeaway: The C-Br bond on a triazole ring serves as a double-edged sword; it enhances lipophilicity and enables halogen-bonding interactions (increasing crystal lattice energy), but introduces a specific locus for hydrolytic and photolytic degradation that is absent in the parent heterocycle.

Physicochemical Architecture

The Halogen Effect on Solubility

The solubility of bromo-triazoles is governed by a competition between the solvation of the polar nitrogen-rich ring and the hydrophobic penalty of the bromine atom.

  • Lipophilicity (LogP): Bromine is significantly more lipophilic than hydrogen. Substituting H for Br on a triazole ring typically increases cLogP by approximately 0.6–0.9 units. This results in reduced aqueous solubility but enhanced permeability across lipid bilayers.

  • Crystal Lattice Energy & Halogen Bonding: Unlike chloro- or fluoro-analogs, bromo-triazoles are potent halogen bond (XB) donors . The electron-deficient

    
    -hole on the bromine atom can interact strongly with the lone pairs of the triazole nitrogens (N...Br-C) in the solid state.
    
    • Consequence: This specific intermolecular interaction often stabilizes the crystal lattice, raising the melting point and increasing the energy required to break the lattice during dissolution. This further suppresses thermodynamic solubility in water compared to non-halogenated analogs.

Comparative Property Analysis

The following table summarizes the shift in physicochemical properties when introducing a bromine atom to a 1,2,3-triazole scaffold.

PropertyParent 1,2,3-Triazole4-Bromo-1,2,3-TriazoleImpact on Drug Development
Aqueous Solubility High (>10 mg/mL)Moderate to LowRequires cosolvents (DMSO/PEG) for assays.
cLogP ~0.2 (Hydrophilic)~1.1 (Lipophilic)Improved membrane permeability; higher plasma protein binding.
H-Bond Potential Donor (NH) & Acceptor (N)Strong XB Donor (C-Br)Potential for specific binding site interactions (e.g., backbone carbonyls).
pKa (NH) ~9.3~8.0Br withdraws electrons, increasing acidity of the NH proton.

Stability Matrix & Degradation Pathways

While the triazole ring is pharmacologically inert to most metabolic oxidations, the C-Br bond introduces specific vulnerabilities.

Hydrolytic Stability
  • Acidic Conditions: The triazole ring is protonated (stable), but the C-Br bond can undergo slow nucleophilic substitution in the presence of strong acids and weak nucleophiles (water), yielding the hydroxy-triazole.[1]

  • Basic Conditions: This is the primary risk area. Strong bases can promote elimination reactions (if an alkyl chain is present at N1) or nucleophilic aromatic substitution (SNAr) if the ring is further activated by electron-withdrawing groups.

Photostability

The C-Br bond energy (~66 kcal/mol) is susceptible to homolytic cleavage under UV irradiation. Solutions of bromo-triazoles must be protected from light to prevent radical debromination or dimerization.

Visualization of Degradation Pathways

The following diagram outlines the critical stress pathways for a generic 4-bromo-1,2,3-triazole.

StabilityPathways Start Bromo-Triazole (Reference) Acid Acidic Hydrolysis (pH < 2) Start->Acid Slow Base Basic Substitution/Elimination (pH > 10) Start->Base Fast Light Photolysis (UV Exposure) Start->Light Radical Initiation Prod_OH Hydroxy-Triazole (Soluble, Inactive) Acid->Prod_OH + H2O Base->Prod_OH SNAr (if e- poor) Prod_Elim Alkene + Triazole Anion (Irreversible) Base->Prod_Elim E2 (if N-alkyl) Prod_Rad Radical Species (Polymerization/Dimerization) Light->Prod_Rad Homolysis

Caption: Degradation pathways for bromo-triazoles. Red nodes indicate degradation products affecting assay purity.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Standard kinetic solubility assays (DMSO stock -> Buffer) often overestimate solubility for bromo-triazoles due to supersaturation. A thermodynamic approach is required.

Reagents:

  • Phosphate Buffer (pH 7.4)

  • 0.1 M HCl (pH 1.2)

  • HPLC Grade Acetonitrile

Workflow:

  • Saturation: Add excess solid bromo-triazole (approx. 2–5 mg) to 1 mL of buffer in a borosilicate glass vial.

    • Critical Step: Use amber vials to prevent photolytic debromination during the equilibration period.

  • Equilibration: Agitate at 25°C for 24–48 hours.

    • Note: Due to potential halogen bonding networks, equilibrium may take longer than standard organics.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (low binding).

    • Check: Verify no adsorption of the lipophilic bromo-compound to the filter.

  • Quantification: Analyze supernatant via HPLC-UV (typically 254 nm, though triazoles have low extinction coefficients; MS detection is preferred for sensitivity).

Protocol B: Stability Stress Testing

To validate the integrity of the C-Br bond for downstream applications (e.g., Suzuki coupling or biological assays).

  • Preparation: Dissolve compound to 1 mM in 50:50 MeCN:H2O.

  • Stress Conditions:

    • Acid: Add 1M HCl (Final 0.1M), heat to 60°C for 4 hours.

    • Base: Add 1M NaOH (Final 0.1M), heat to 60°C for 4 hours.

    • Oxidation: Add 3% H2O2, RT for 4 hours.

    • Photostability: Expose to UV light (ICH Q1B conditions) for 24 hours.

  • Analysis: Monitor disappearance of parent peak and appearance of de-brominated species (M-79/81) via LC-MS.

Integrated Workflow Diagram

This workflow ensures that solubility data is not corrupted by instability.

Workflow Step1 Solid State Characterization (DSC / XRPD) Step2 Stability Pre-Screen (24h in Buffer) Step1->Step2 Confirm Crystallinity Decision Degradation > 5%? Step2->Decision LC-MS Analysis Path_Unstable Isolate Degradants (Identify C-Br cleavage) Decision->Path_Unstable Yes Path_Stable Thermodynamic Solubility (Shake Flask, 48h) Decision->Path_Stable No Final Solubility Profile (pH 1.2, 7.4) Path_Stable->Final

Caption: Decision tree for accurate solubility profiling, prioritizing stability verification.

References

  • National Institutes of Health (PMC). (2016). Neutral iodotriazoles as scaffolds for stable halogen-bonded assemblies in solution. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (2018). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents. Retrieved from [Link]

  • Inventiva Pharma. (2016). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Triazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of 1,2,4-Triazole Amines in Drug Discovery

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] These five-membered heterocyclic compounds, containing three nitrogen atoms, are integral to drugs with a wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][4][5][6] The introduction of an amino group to this versatile ring system further enhances its pharmacological profile by providing a key site for molecular interactions and further functionalization. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core synthetic methodologies for accessing 1,2,4-triazole amines, focusing on the underlying principles, mechanistic insights, and practical applications that drive modern synthetic strategies.

Classical Approaches to the 1,2,4-Triazole Core: Foundational Reactions

The synthesis of the 1,2,4-triazole ring has a rich history, with several classical named reactions remaining relevant in contemporary organic synthesis. Understanding these foundational methods provides a crucial context for appreciating more modern advancements.

The Einhorn-Brunner Reaction: Condensation of Imides and Hydrazines

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction is a robust method for preparing substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][2][4] This reaction is particularly valuable for its directness and predictable regioselectivity.

Causality Behind Experimental Choices: The use of an acid catalyst is critical for protonating a carbonyl group of the imide, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[1][4] The choice of solvent is often a high-boiling point protic solvent like acetic acid, which can also serve as the catalyst.[2]

Mechanism and Regioselectivity: The reaction proceeds through the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by dehydration, a 1,5-proton shift, and intramolecular cyclization to form the five-membered triazole ring.[2][4] A key feature of the Einhorn-Brunner reaction is its regioselectivity when unsymmetrical diacylamines are employed. The outcome is dictated by the relative acid strengths of the carboxylic acids corresponding to the acyl groups of the imide; the acyl group derived from the stronger carboxylic acid will preferentially reside at the 3-position of the resulting 1,2,4-triazole ring.[1]

Einhorn_Brunner_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Imide Diacyl-Amine (Imide) Protonation Protonation of Imide Imide->Protonation H+ Hydrazine Hydrazine Attack Nucleophilic Attack by Hydrazine Hydrazine->Attack Protonation->Attack Dehydration1 Dehydration Attack->Dehydration1 Cyclization Intramolecular Cyclization Dehydration1->Cyclization Dehydration2 Final Dehydration Cyclization->Dehydration2 Triazole 1,2,4-Triazole Dehydration2->Triazole

Caption: Generalized workflow of the Einhorn-Brunner reaction.

The Pellizzari Reaction: A Pathway from Amides and Hydrazides

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[5] While it leads to a similar product as the Einhorn-Brunner reaction, the Pellizzari reaction often requires high temperatures and long reaction times, which can result in lower yields and the formation of side products.[5][7]

Causality Behind Experimental Choices: The high temperatures are necessary to drive the condensation and dehydration steps. The reaction can be performed neat or in a high-boiling solvent like nitrobenzene.[7] The use of microwave irradiation has been shown to shorten reaction times and improve yields.[5]

Mechanism: The mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the amide. This is followed by a series of cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[5][7] A significant challenge, particularly in unsymmetrical reactions, is the "interchange of acyl groups," leading to a mixture of isomeric 1,2,4-triazoles.[7]

Modern Synthetic Strategies for 1,2,4-Triazole Amines

Contemporary approaches to the synthesis of 1,2,4-triazole amines often focus on milder reaction conditions, greater functional group tolerance, and improved efficiency. These methods frequently utilize readily available starting materials and versatile intermediates.

Synthesis from Amidrazones

Amidrazones are highly versatile precursors for the synthesis of a wide range of nitrogen-containing heterocycles, including 1,2,4-triazoles.[8]

Oxidative Cyclization with Aldehydes: An environmentally benign synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the ceric ammonium nitrate (CAN) catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol (PEG) as a recyclable reaction medium.[9][10] In this reaction, CAN acts as both an oxidant and a Lewis acid.[10]

Amidrazone_Cyclization Amidrazone Amidrazone Intermediate Diazizone Intermediate Amidrazone->Intermediate + Aldehyde (CAN, PEG) Aldehyde Aldehyde Triazole 3,4,5-Trisubstituted 1,2,4-Triazole Intermediate->Triazole Oxidative Cyclization

Caption: Synthesis of 1,2,4-triazoles from amidrazones and aldehydes.

Synthesis from Thiosemicarbazides

Thiosemicarbazides are readily accessible starting materials that can be efficiently converted to 1,2,4-triazole-3-thiol derivatives, which can then be further functionalized.

Cyclization in Alkaline Medium: A common method involves the intermolecular cyclization of thiosemicarbazides in an alkaline medium, followed by acidification to yield the 1,2,4-triazole-3-thiol. A one-pot, two-step procedure involves the initial formation of acyl/aroyl substituted thiosemicarbazides by reacting substituted hydrazides with isothiocyanates, followed by refluxing in aqueous sodium hydroxide to effect cyclization.[11]

Experimental Protocol: Synthesis of 4-Aryl-5-(substituted)-4H-1,2,4-triazole-3-thiol [11]

  • Thiosemicarbazide Formation: To a solution of the appropriate substituted hydrazide (0.005 mol) in ethanol, add the corresponding aryl isothiocyanate (0.005 mol).

  • Reaction: Reflux the mixture for a duration determined by TLC monitoring until the starting materials are consumed.

  • Cyclization: Add 4N sodium hydroxide solution to the reaction mixture and reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Isolation: Filter the precipitate, wash with distilled water until the filtrate is neutral, and recrystallize from ethanol to afford the pure 1,2,4-triazole-3-thiol.

Synthesis from Nitriles

Modern copper-catalyzed reactions have enabled the efficient synthesis of 1,2,4-triazoles from readily available nitriles.

Copper-Catalyzed One-Pot Synthesis: A simple and efficient copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles has been developed using two different nitriles and hydroxylamine hydrochloride as the starting materials and copper(II) acetate as the catalyst.[12] The reaction proceeds through the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by a copper-catalyzed reaction with the second nitrile and subsequent intramolecular dehydration/cyclization.[12]

Table 1: Comparison of Key Synthetic Methods for 1,2,4-Triazoles

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Einhorn-Brunner Diacylamines (imides), HydrazinesAcid catalyst (e.g., acetic acid), heatGood yields, predictable regioselectivityRequires preparation of imides
Pellizzari Amides, AcylhydrazidesHigh temperatures (neat or high-boiling solvent)Utilizes simple starting materialsOften low yields, long reaction times, side products
From Amidrazones Amidrazones, AldehydesCeric ammonium nitrate (CAN), PEGEnvironmentally benign, recyclable mediumMay require synthesis of amidrazone precursor
From Thiosemicarbazides Substituted hydrazides, IsothiocyanatesBase (e.g., NaOH), heatOne-pot procedure, readily available starting materialsYields can be variable
From Nitriles Nitriles, HydroxylamineCopper(II) acetateOne-pot, utilizes simple starting materialsRequires a metal catalyst

Conclusion and Future Outlook

The synthesis of 1,2,4-triazole amines continues to be an active area of research, driven by the significant biological activities of this heterocyclic system. While classical methods like the Einhorn-Brunner and Pellizzari reactions provide a solid foundation, modern strategies focusing on efficiency, sustainability, and functional group tolerance are paving the way for the rapid discovery of novel therapeutic agents. The development of new catalytic systems and one-pot methodologies will undoubtedly continue to expand the synthetic chemist's toolbox for accessing this important class of compounds, further fueling advances in drug development and medicinal chemistry.

References

  • Einhorn–Brunner reaction - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Pellizzari reaction - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • A brief study of various synthetic methods of triazoles derivatives and their biological potential. (n.d.). Retrieved February 14, 2024, from [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved February 14, 2024, from [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (2022, September 26). Retrieved February 14, 2024, from [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021, November 21). Retrieved February 14, 2024, from [Link]

  • Einhorn-Brunner Reaction. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities - ResearchGate. (2025, August 6). Retrieved February 14, 2024, from [Link]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed. (2020, November 15). Retrieved February 14, 2024, from [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC - NIH. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

  • (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (2025, August 5). Retrieved February 14, 2024, from [Link]

  • Synthesis Methods for 1,2,4-Triazole Derivatives | PDF | Heterocyclic Compound | Ethanol. (n.d.). Retrieved February 14, 2024, from [Link]

  • Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (2022, September 25). Retrieved February 14, 2024, from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15). Retrieved February 14, 2024, from [Link]

  • Derivatives of thiocarbamic acid. Part II. The formation of 1,2,4-triazole salts from amines and methyl dithiocarbazate. Some attempts to prepare substituted 1-thiocarbamoylthiocarbohydrazides - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved February 14, 2024, from [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - ResearchGate. (2025, August 10). Retrieved February 14, 2024, from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC. (2025, November 16). Retrieved February 14, 2024, from [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace. (2020, July 13). Retrieved February 14, 2024, from [Link]

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents. (n.d.).
  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate. (2025, August 10). Retrieved February 14, 2024, from [Link]

  • Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives - DergiPark. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - Growing Science. (n.d.). Retrieved February 14, 2024, from [Link]

  • A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 14, 2024, from [Link]

  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine | The Journal of Organic Chemistry - ACS Publications. (2015, January 7). Retrieved February 14, 2024, from [Link]

  • US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents. (n.d.).
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • Einhorn‐Brunner reaction | Semantic Scholar. (2020, April 17). Retrieved February 14, 2024, from [Link]

Sources

exploring the pharmacophore potential of 1,2,4-triazole core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Potential of the 1,2,4-Triazole Core

Abstract

The 1,2,4-triazole is a five-membered heterocyclic scaffold that has risen to prominence in medicinal chemistry, earning the designation of a "privileged structure."[1] Its unique combination of physicochemical properties—including metabolic stability, hydrogen bonding capability, dipole character, and rigidity—makes it a cornerstone in the design of novel therapeutic agents.[2][3] This guide provides an in-depth exploration of the 1,2,4-triazole core's pharmacophoric potential. We will dissect its fundamental chemical attributes, survey its extensive range of biological activities, and elucidate its role as a versatile bioisostere. Furthermore, this document details robust synthetic protocols and analyzes critical structure-activity relationships (SAR) to provide researchers and drug development professionals with a comprehensive resource for leveraging this powerful scaffold in their discovery programs.

The 1,2,4-Triazole Core: A Profile of a Privileged Scaffold

The 1,2,4-triazole ring is a planar, aromatic heterocycle with the molecular formula C₂H₃N₃. It exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H tautomer being the more stable.[3] The strategic placement of three nitrogen atoms within this five-membered ring imparts a unique set of electronic and steric properties that are highly advantageous for drug design.

Key Physicochemical Properties and Pharmacophoric Significance:

  • Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[2] This is a fundamental aspect of its pharmacophoric character.

  • Dipole Moment: The scaffold possesses a significant dipole moment, which can contribute to polar interactions and improve the solubility of drug candidates.[3]

  • Metabolic Stability: The 1,2,4-triazole ring is generally stable to metabolic degradation, which can enhance the pharmacokinetic profile of a drug by increasing its half-life.[2]

  • Rigidity and Conformational Locking: As a rigid planar structure, the triazole core can serve as a stable anchor to correctly orient various substituents in three-dimensional space, locking the molecule into a bioactive conformation.[3][4]

These features are embodied in numerous commercially successful drugs, underscoring the scaffold's therapeutic value.

Table 1: Prominent Marketed Drugs Featuring the 1,2,4-Triazole Core

Drug NameTherapeutic ClassMechanism of Action
Fluconazole, Itraconazole AntifungalInhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis.[5][6][7]
Anastrozole, Letrozole Anticancer (Breast)Non-steroidal aromatase inhibitors, blocking estrogen biosynthesis.[8][9]
Ribavirin AntiviralA guanosine analog that interferes with viral RNA synthesis.[6][9]
Alprazolam AnxiolyticA benzodiazepine that enhances the effect of the neurotransmitter GABA.[5][6]
Rizatriptan AntimigraineA selective serotonin (5-HT1) receptor agonist.[5][9]

The Versatility of 1,2,4-Triazole as a Bioisostere

One of the most powerful applications of the 1,2,4-triazole core in medicinal chemistry is its role as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to enhance desired biological or physical characteristics without making significant changes to the chemical structure.[10]

  • Amide Bond Isostere: The 1,4-disubstituted 1,2,4-triazole is an excellent bioisostere for the trans-amide bond.[4] It mimics the spatial orientation and hydrogen bonding pattern of an amide but is resistant to cleavage by amidases, thereby improving metabolic stability.[11][12] Crystallographic studies have confirmed that the triazole can replicate key hydrogen bonds with target proteins, effectively replacing the amide functionality.[11][12]

  • Ester and Carboxylic Acid Isostere: The triazole ring can also serve as a replacement for ester or carboxylic acid groups. This is particularly useful for overcoming metabolic liabilities associated with esterases or for modifying a compound's acidity and polarity.[3][10]

  • Alkene Isostere: The rigid planarity of the triazole ring allows it to replace double bonds, such as the cis-olefinic bond in combretastatin A-4 (a potent tubulin inhibitor). This substitution prevents unwanted cis-trans isomerization in vivo while maintaining the crucial spatial arrangement of aromatic rings required for activity.[10]

G cluster_0 Bioisosteric Replacement cluster_1 Functional Mimicry Amide Amide Bond (-CO-NH-) Metabolically Labile Triazole 1,2,4-Triazole Ring Metabolically Stable Amide->Triazole Replaces HBond Maintains H-Bonding and Steric Profile Triazole->HBond Stability Increases In Vivo Stability Triazole->Stability

Caption: Bioisosteric replacement of an amide with a 1,2,4-triazole.

Diverse Biological Activities and Structure-Activity Relationships (SAR)

The 1,2,4-triazole scaffold is a hub for a vast array of biological activities. The specific activity is dictated by the nature and position of the substituents attached to the triazole core.

Antifungal Activity

The most prominent application of 1,2,4-triazoles is in the development of antifungal agents.[13] Triazole antifungals like fluconazole target lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][7]

SAR Insights:

  • A key pharmacophoric feature is the N4 of the triazole ring coordinating to the heme iron atom in the active site of CYP51.[8]

  • The substituents at other positions are crucial for selectivity and potency. For instance, bulky, lipophilic side chains often enhance binding to the enzyme's active site.

  • Quantitative Structure-Activity Relationship (QSAR) studies have shown that introducing electron-withdrawing groups and modifying the molecule's volume and hydrophobicity can be beneficial for antifungal activity.[14]

Table 2: Representative Antifungal Activity of 1,2,4-Triazole Derivatives

Compound ClassTarget OrganismActivity (MIC in µg/mL)Reference
Thiazolo[4,5-d]pyrimidine hybridsCandida albicans0.06–2 (Excellent)[13]
4-(4-substitutedphenyl)piperazine derivativesCandida albicansMIC₈₀ values 16x lower than voriconazole[5]
3-amino-1,2,4-triazole derivativesStaphylococcus aureus, Candida albicans2[15]
Anticancer Activity

1,2,4-triazole derivatives have emerged as potent anticancer agents through various mechanisms.[1][2]

Mechanisms and SAR:

  • Aromatase Inhibition: Drugs like Letrozole and Anastrozole inhibit aromatase (a cytochrome P450 enzyme) to treat estrogen-receptor-positive breast cancer.[8] The triazole's nitrogen atoms bind to the heme iron of the enzyme, while phenyl moieties form key interactions in the active site.[8]

  • Kinase Inhibition: The scaffold is used to design inhibitors of various kinases involved in cancer cell proliferation and survival.[1]

  • Tubulin Polymerization Inhibition: As bioisosteres of compounds like combretastatin, triazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][10]

Recent research has focused on creating hybrid molecules, where the 1,2,4-triazole core is linked to other anticancer pharmacophores to achieve synergistic effects and overcome drug resistance.[1][16]

Antimicrobial, Anti-inflammatory, and Other Activities

The therapeutic potential of this scaffold extends to numerous other areas:

  • Antibacterial: Triazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[3][15][17]

  • Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory effects by inhibiting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[18][19][20]

  • Antiviral, Anticonvulsant, and Analgesic: The literature is rich with examples of 1,2,4-triazoles demonstrating a wide range of CNS and antiviral activities.[6][8][17]

Synthetic Strategies and Experimental Protocols

The accessibility of the 1,2,4-triazole ring through various synthetic routes has greatly contributed to its widespread use. Classical methods like the Pellizzari and Einhorn-Brunner reactions are still widely employed.[21][22]

G cluster_0 Pellizzari Reaction Workflow A Amide C Heat (150-160°C) A->C B Acyl Hydrazide B->C D Condensation Reaction C->D E Work-up & Purification (Trituration, Recrystallization) D->E F 3,5-Disubstituted-1,2,4-Triazole E->F

Caption: General workflow for the Pellizzari synthesis of 1,2,4-triazoles.

Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

This protocol is adapted from established methodologies for the synthesis of symmetrically substituted 1,2,4-triazoles.[21]

Objective: To synthesize 3,5-diphenyl-1,2,4-triazole through the thermal condensation of benzamide and benzoyl hydrazide.

Materials:

  • Benzamide (1.21 g, 10 mmol)

  • Benzoyl hydrazide (1.36 g, 10 mmol)

  • Ethanol (for work-up and recrystallization)

  • Round-bottom flask (50 mL)

  • Oil bath with magnetic stirrer and temperature control

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reactant Mixture: Combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol) in a 50 mL round-bottom flask.

  • Heating: Place the flask in an oil bath and heat the mixture to 150-160 °C with stirring for 3-4 hours.

    • Causality Note: The high temperature is necessary to drive the condensation reaction, which involves the elimination of water and ammonia molecules to facilitate cyclization.

  • Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature. The reaction mass will solidify. Add a small amount of ethanol and triturate (grind) the solid with a spatula to break it up.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Further purify the crude product by recrystallizing from a suitable solvent, such as ethanol, to obtain pure 3,5-diphenyl-1,2,4-triazole as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Melting Point determination, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: In Vitro Antifungal Susceptibility Testing (Serial Dilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.[15]

Objective: To determine the MIC of a 1,2,4-triazole derivative against Candida albicans.

Materials:

  • Synthesized 1,2,4-triazole compound

  • Candida albicans strain (e.g., ATCC 90028)

  • Liquid nutrient medium (e.g., RPMI-1640)

  • 96-well microtiter plate

  • Sterile DMSO (for stock solution)

  • Positive control drug (e.g., Fluconazole)

  • Incubator (35 °C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 1000 µg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the liquid nutrient medium to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of Candida albicans as per CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (wells with fluconazole), a negative control (wells with medium and inoculum only), and a sterility control (wells with medium only).

  • Incubation: Incubate the plate at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or with a spectrophotometer.

    • Self-Validation: The validity of the experiment is confirmed by observing robust growth in the negative control wells and no growth in the sterility control and at effective concentrations of the positive control drug.

Conclusion and Future Directions

The 1,2,4-triazole core is unequivocally a privileged scaffold in modern drug discovery. Its remarkable versatility, stemming from its unique physicochemical properties and synthetic accessibility, has enabled the development of a wide range of therapeutic agents.[23] Its role as a stable and effective bioisostere for metabolically labile groups like amides and esters provides a powerful strategy for lead optimization.[4][10] The diverse biological activities, from potent antifungal and anticancer effects to anti-inflammatory and antimicrobial properties, ensure that the 1,2,4-triazole will remain a focal point of research.[6][16][19]

Future research will likely focus on the design of novel hybrid molecules and multi-target agents to address complex diseases and combat drug resistance.[1] The continued exploration of structure-activity relationships, aided by computational docking and QSAR studies, will further refine the design of next-generation 1,2,4-triazole-based therapeutics with enhanced potency and selectivity.[14][24]

References

  • Frolova, Y., Kaplaushenko, A., Sameliuk, Y., Romanina, D., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Čes. slov. farm., 71(4), 149-158. [Link]

  • Ghandi, M., Aryan, R., & Zomorodian, K. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 84. [Link]

  • (2023). 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. ResearchGate. [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). PubMed. [Link]

  • Saeed, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6634. [Link]

  • Wang, B., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 946006. [Link]

  • Kamal, A., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds, 12(1), 14-31. [Link]

  • (2013). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Mini-Reviews in Organic Chemistry, 21. [Link]

  • Wei, Q., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. [Link]

  • Kotan, R. (2022). Antifungal Properties of 1,2,4-Triazoles. Chemistry of 1,2,4-Triazoles in Current Science. [Link]

  • Jat, L. R., Sharma, V., & Agarwal, R. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]

  • de Graaf, C., et al. (2012). Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 55(23), 10594-10606. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Science and Education a New Dimension. [Link]

  • El-Sherief, H. A. M., Abdel-Aziz, M., & Abdel-Rahman, H. M. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Advanced Biomedical & Pharmaceutical Sciences, 1, 1-5. [Link]

  • DESIGN, SYNTHESIS, AND EVALUATION OF NEW DERIVATIVE OF 1,2,4-TRIAZOLES FOR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). ResearchGate. [Link]

  • Madsen-Duggan, C., et al. (2014). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry Letters, 24(24), 5660-5664. [Link]

  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]

  • Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 209, 112891. [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). ChemRxiv. [Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. (2020). RSC Publishing. [Link]

  • Kaur, P., & Chawla, A. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 28-33. [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). ACS Publications. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. [Link]

  • Kumar, G., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(3), 267-284. [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles …. (n.d.). ResearchGate. [Link]

  • An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. (2022). ScienceRise: Pharmaceutical Science. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). ResearchGate. [Link]

  • (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). ScienceDirect. [Link]

  • Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. (n.d.). Taylor & Francis Online. [Link]

Sources

Methodological & Application

using 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine in anticancer assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine as a Privileged Scaffold for Anticancer Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the technical application of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine (hereafter referred to as BMT-3 ) in anticancer research. Unlike fully optimized drug candidates, BMT-3 functions as a high-value fragment scaffold . Its structural utility lies in the "Tri-Vector" functionalization potential:

  • C5-Bromo Position: A handle for Suzuki/Sonogashira coupling to introduce aryl groups (targeting hydrophobic pockets).

  • C3-Amine Position: A hydrogen-bond donor/acceptor motif mimicking the adenine ring of ATP (critical for kinase inhibition).

  • N4-Methyl Group: A steric controller that locks the tautomeric state, improving binding specificity compared to unsubstituted triazoles.

This protocol guides researchers through Fragment-Based Screening (biophysical assays) and Library Derivatization (functional assays) , positioning BMT-3 as a core building block for developing tubulin polymerization inhibitors and kinase inhibitors.

Chemical Profile & Handling

PropertySpecificationRelevance to Assay
IUPAC Name 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amineCore Scaffold
Molecular Weight ~190.02 g/mol Low MW ideal for Fragment-Based Drug Discovery (FBDD)
Solubility DMSO (>50 mM), Ethanol (Moderate)Compatible with standard high-throughput screening (HTS)
Stability Stable at -20°C (Solid); 1 week at 4°C (DMSO)Avoid freeze-thaw cycles to prevent precipitation
Toxicity Class Class IV (Predicted LD50 ~450 mg/kg)Handle with standard PPE; potential irritant

Storage Protocol:

  • Solid: Store under inert gas (Argon/Nitrogen) at -20°C. The bromide is sensitive to moisture over long periods.

  • Stock Solution: Prepare 100 mM stocks in anhydrous DMSO. Aliquot into single-use vials to prevent hydration, which can affect the bromine reactivity in subsequent synthesis steps.

Application I: Biophysical Fragment Screening (Target Engagement)

Before synthesizing complex derivatives, BMT-3 should be screened against targets (e.g., Hsp90, EGFR, Tubulin) to validate the binding mode of the core scaffold. Because fragments have low affinity (µM to mM range), standard MTT assays are often insufficient.

Protocol: Differential Scanning Fluorimetry (Thermal Shift Assay)

Objective: Determine if BMT-3 binds to the target protein by measuring the shift in protein melting temperature (


).

Materials:

  • Recombinant Target Protein (e.g., Hsp90 or Tubulin) at 5 µM.

  • SYPRO Orange Dye (5000x stock).

  • BMT-3 (100 mM DMSO stock).

  • qPCR Machine (with melt curve capability).

Step-by-Step Procedure:

  • Preparation: Dilute protein to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dye Addition: Add SYPRO Orange to a final concentration of 5x.

  • Compound Addition:

    • Test Well: Add BMT-3 to a final concentration of 1 mM (High concentration is required for fragments).

    • Control Well: Add equivalent volume of DMSO (Vehicle).

    • Positive Control: Add a known inhibitor (e.g., Geldanamycin for Hsp90) at 10 µM.

  • Run: Ramp temperature from 25°C to 95°C at 0.5°C/minute.

  • Analysis: Calculate

    
    .
    
    • Valid Hit: A shift of

      
      C indicates significant binding of the triazole core to the protein.
      

Application II: Synthetic Derivatization for Library Generation

The primary utility of BMT-3 is as a precursor. The following workflow describes converting BMT-3 into a bioactive library targeting the Colchicine Binding Site of tubulin.

Workflow Logic: The "Click-and-Couple" Strategy

The Bromine at C5 is the "warhead" for extending the molecule into the hydrophobic pocket of Tubulin.

G Start BMT-3 Scaffold (5-Br-4-Me-Triazole) Step1 Suzuki Coupling (Ar-B(OH)2 + Pd Catalyst) Start->Step1 Functionalize C5 Inter Intermediate: 5-Aryl-4-Me-Triazole Step1->Inter Step2 Amine Derivatization (Urea/Amide Formation) Inter->Step2 Functionalize C3 Final Final Library: N-Substituted-5-Aryl-Triazoles Step2->Final Target Target Validation: Tubulin/Kinase Assay Final->Target Screening

Figure 1: Synthetic workflow transforming the BMT-3 fragment into a potent anticancer library.

Synthesis Protocol (Suzuki Coupling Example)
  • Reactants: Mix BMT-3 (1.0 eq) with substituted Phenylboronic acid (1.2 eq).

  • Catalyst: Use

    
     (0.05 eq) and 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane:Water (4:1).

  • Condition: Reflux at 100°C for 12 hours under

    
    .
    
  • Purification: The methyl group at N4 prevents tautomeric shifting, simplifying column chromatography (unlike N-H triazoles).

Application III: In Vitro Cytotoxicity Assays (Cellular Screening)

Once the library is generated, screen for antiproliferative activity.

Protocol: MTT Cell Viability Assay

Objective: Determine


 values of BMT-3 derivatives against cancer cell lines (e.g., MCF-7, HeLa).

Critical Control:

  • Parental Control: Include pure BMT-3 in the assay. It should show low activity (

    
    ). If BMT-3 is highly toxic, it may indicate non-specific toxicity (pan-assay interference) rather than specific target engagement.
    

Procedure:

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add derivatives in a serial dilution (0.1 µM to 100 µM).

    • Note: Ensure final DMSO concentration is < 0.5%.

  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure Absorbance at 570 nm.

Mechanism of Action: Tubulin Polymerization Assay

Triazole-amines are classic bioisosteres for the cis-amide bond found in Combretastatin A-4 (a tubulin inhibitor).

Pathway Visualization

Pathway Drug BMT-3 Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Drug->Tubulin Binds Polymer Microtubule Polymerization Tubulin->Polymer Inhibits Arrest G2/M Cell Cycle Arrest Polymer->Arrest Disruption leads to Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Triggers

Figure 2: Mechanism of Action. BMT-3 derivatives inhibit microtubule dynamics, leading to mitotic arrest.

Protocol: Fluorescence-Based Tubulin Polymerization
  • Reagent: Use a commercial Tubulin Polymerization Assay Kit (fluorescence based, >99% pure tubulin).

  • Setup: Keep all reagents on ice.

  • Reaction: Mix Tubulin (3 mg/mL) with GTP (1 mM) and Test Compound (5 µM).

  • Measurement: Transfer to a pre-warmed (37°C) fluorometer.

  • Read: Ex/Em = 360/450 nm every 30 seconds for 60 minutes.

  • Result: A decrease in the

    
     of the polymerization curve compared to control (Taxol or Vehicle) confirms direct tubulin inhibition.
    

References

  • Al-Wahaibi, L.H., et al. (2023). "Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs."[1][2][3] Molecules, 28(19), 6936.[4]

  • NCI-60 Screening Methodology. National Cancer Institute (NCI) Developmental Therapeutics Program. Standard protocol for anticancer screening used for triazole derivatives.

  • Hou, Y., et al. (2018). "Design, synthesis and biological evaluation of 1,2,4-triazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Contextual grounding for triazole scaffold utility).
  • 3-Bromo-1H-1,2,4-triazole Safety Data. Fluorochem. Safety and handling data for bromo-triazole precursors.

Sources

1H NMR and 13C NMR characterization of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-TZ-05

Abstract

This application note details the structural elucidation and purity profiling of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine (CAS: 16694-17-0), a critical pharmacophore and intermediate in the synthesis of URAT1 inhibitors such as Lesinurad . Due to the high nitrogen content and potential for tautomerism in 1,2,4-triazoles, standard NMR protocols often yield ambiguous results. This guide provides an optimized protocol using DMSO-d


 to suppress proton exchange, defines the diagnostic "silent" regions in 1H NMR confirming bromination, and establishes 13C chemical shift benchmarks for the quaternary carbon-bromine (

) moiety.

Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10][11]

The 1,2,4-triazole ring is a ubiquitous scaffold in medicinal chemistry. The specific derivative, 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine , presents unique analytical challenges:

  • Quaternary Carbon Dominance: The molecule possesses only heteroatom-bound protons (

    
    ) and an alkyl group (
    
    
    
    ). The lack of ring protons (
    
    
    ) makes 1H NMR less informative for the ring itself, shifting the burden of proof to 13C NMR.
  • Quadrupolar Broadening: The bromine atom (

    
    ) has a quadrupole moment that can broaden the relaxation of the attached Carbon-5 (
    
    
    
    ), often reducing its signal-to-noise ratio (S/N) in 13C spectra.
  • Regiochemistry: Confirming the methyl group is located at the

    
     position (rather than 
    
    
    
    or
    
    
    ) is essential for validating the synthetic route.
Critical Quality Attributes (CQA)
  • Confirmation of Bromination: Disappearance of the Triazole

    
     signal (typically 
    
    
    
    8.0–8.5 ppm).
  • Regiochemical Purity: Confirmation of

    
    -methylation via HMBC correlations.
    

Experimental Protocol

Reagents and Sample Preparation

To prevent chemical exchange broadening of the amine (


) protons, anhydrous solvent is strictly required.
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
    • Note: Avoid CDCl

      
       due to poor solubility of the aminotriazole.
      
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL DMSO-d

      
      .
      
    • 13C NMR: 30–50 mg in 0.6 mL DMSO-d

      
       (Essential for detecting the quaternary C-Br signal).
      
  • Preparation Step:

    • Dry the solid compound in a vacuum oven at 40°C for 1 hour to remove residual moisture.

    • Dissolve in DMSO-d

      
       under an inert atmosphere (N
      
      
      
      or Ar) if possible to minimize water uptake.
    • Filter through a 0.45

      
      m PTFE syringe filter into the NMR tube to remove insolubles that cause magnetic inhomogeneity.
      
Instrument Parameters (600 MHz equivalent)
Parameter1H NMR (Standard)13C NMR (Optimized for Quaternary)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)
Relaxation Delay (D1) 1.0 sec3.0 – 5.0 sec (Critical for C-Br relaxation)
Scans (NS) 161024 – 2048
Temperature 298 K (25°C)298 K (25°C)

Results and Discussion

1H NMR Characterization

The 1H NMR spectrum is relatively simple but diagnostically powerful when compared to the non-brominated precursor (4-methyl-4H-1,2,4-triazol-3-amine).

  • The "Silent" Region: The most critical feature is the absence of a singlet around 8.2–8.5 ppm . In the starting material, this signal corresponds to the

    
     proton. Its absence confirms successful bromination.
    
  • Amine Protons (

    
    ):  Appears as a broad singlet at 
    
    
    
    6.15 ppm
    . The integration must be calibrated to 2.0.
    • Variation: If water is present, this peak may shift or broaden further due to exchange (

      
      ).
      
  • Methyl Group (

    
    ):  A sharp singlet at 
    
    
    
    3.45 ppm
    .
13C NMR Characterization

The 13C spectrum exhibits three distinct signals. The assignment relies on chemical shift theory and substituent effects.[1][2]

  • 
     (
    
    
    
    31.5 ppm):
    Typical aliphatic region for N-methyl.
  • 
     (
    
    
    
    154.2 ppm):
    The carbon attached to the amine is significantly deshielded due to the electronegativity of Nitrogen and the double-bond character of the ring (
    
    
    ).
  • 
     (
    
    
    
    128.5 ppm):
    The carbon attached to Bromine.
    • Mechanism:[3][4][5][6] While electronegative, Bromine is a "heavy atom." The Heavy Atom Effect causes an upfield shift (shielding) relative to a Chlorine analog, often placing C-Br aromatic signals in the 120–130 ppm range.

    • Observation: This peak is often lower in intensity due to the lack of NOE enhancement (no attached protons) and slower relaxation times.

Summary Table of Chemical Shifts (DMSO-d )
PositionAtom Type

(ppm)
MultiplicityIntegrationAssignment Logic
4-Me 1H3.45Singlet (s)3H

(Aliphatic)
3-NH2 1H6.15Broad Singlet (br s)2HExchangeable Amine
5-H 1HABSENT --Diagnostic for Bromination
4-Me 13C31.5--Aliphatic Carbon
C5 13C128.5--Quaternary

C3 13C154.2--Quaternary

(

)

Advanced Verification: 2D NMR Workflow

To definitively prove the regiochemistry (that the methyl is on N4 and not N1/N2), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

HMBC Logic
  • N4-Methyl Connection: The protons of the methyl group (

    
     3.45) should show strong 3-bond correlations (
    
    
    
    ) to BOTH ring carbons (
    
    
    and
    
    
    ).
  • Differentiation:

    • If the methyl were on

      
      , the protons would typically couple strongly only to 
      
      
      
      and weakly (or not at all) to
      
      
      .
    • Observation: In the correct structure, the Methyl protons correlate to

      
       154.2 (
      
      
      
      ) and
      
      
      128.5 (
      
      
      ), confirming the symmetric placement of the methyl between the two carbons (N4 position).

Visualization and Workflow

NMR_Workflow Synthesis Synthesis: Bromination of 4-methyl-4H-1,2,4-triazol-3-amine Crude Crude Isolation Synthesis->Crude Prep Sample Prep: Dry DMSO-d6 (Avoid H-exchange) Crude->Prep NMR_1H 1H NMR Acquisition (Standard zg30) Prep->NMR_1H NMR_13C 13C NMR Acquisition (Long D1 > 3s) Prep->NMR_13C Check_1H Check 1H: Is signal at ~8.5 ppm GONE? NMR_1H->Check_1H Check_13C Check 13C: Signal at ~128 ppm (C-Br)? NMR_13C->Check_13C Pass PASS: 5-Bromo-4-methyl-4H- 1,2,4-triazol-3-amine Confirmed Check_1H->Pass Yes (Absent) Fail FAIL: Incomplete Reaction or Wrong Isomer Check_1H->Fail No (Present) Check_13C->Pass Yes Check_13C->Fail No

Figure 1: Decision tree for NMR validation of the brominated triazole intermediate.

Troubleshooting & Impurity Profiling

SymptomProbable CauseCorrective Action
Small singlet at

8.3 ppm
Unreacted Starting Material (5-H).Reprocess bromination. Quantify using integration relative to Methyl peak.
Broad/Missing

peak
Wet DMSO-d

causing rapid exchange.
Use fresh ampoule of DMSO-d

or add activated molecular sieves.
Extra Aliphatic Peaks (

1-2 ppm)
Residual solvents (EtOAc/Hexane) from workup.Dry sample in vacuum oven >4 hrs.
13C Signal Missing (

128 ppm)
D1 relaxation delay too short for quaternary C-Br.Increase D1 parameter to 3–5 seconds.

References

  • Meng, Z., et al. (2017).[4] "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal, 11:86. (Describes the synthesis and characterization of the 5-bromo intermediate).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent impurity identification).

  • Dolensky, B., et al. (2002). "15N NMR spectroscopy of 1,2,4-triazoles." Magnetic Resonance in Chemistry, 40(13), 97–106. (Reference for nitrogen heterocycle shifts and tautomerism).

  • Vertex Pharmaceuticals. (2011). "Process for the preparation of Lesinurad." World Intellectual Property Organization, WO2011085009A2. (Patent literature containing specific spectral data for the title compound).

Sources

Application Note: Strategic Development of Antimicrobial Agents from 1,2,4-Triazole Derivatives

[1][2][3][4][5]

Executive Summary

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster antifungal agents like Fluconazole and Itraconazole. Its unique electronic profile allows it to act as a hydrogen bond acceptor and donor, mimicking peptide bonds while resisting metabolic hydrolysis. This guide provides a comprehensive workflow for developing novel 1,2,4-triazole derivatives, moving from structural conception to validated antimicrobial candidates. We focus on overcoming resistance mechanisms (e.g., efflux pumps, target mutation) through precise Structure-Activity Relationship (SAR) optimization.

Phase I: Rational Design & SAR Logic

The Pharmacophore Architecture

The biological activity of 1,2,4-triazoles is dictated by the substitution pattern at positions N1, C3, and C5. Unlike 1,2,3-triazoles (often synthesized via "Click" chemistry), 1,2,4-triazoles require specific condensation pathways to establish the pharmacophore essential for binding to metalloenzymes.

  • N1 Position: Critical for pharmacokinetic properties (solubility, bioavailability). In antifungals, this nitrogen often coordinates with the heme iron of the target enzyme.[1]

  • C3/C5 Positions: These "wings" determine specificity.

    • Antifungal Specificity: Lipophilic aromatic rings (e.g., 2,4-difluorophenyl) enhance interaction with the hydrophobic tunnel of CYP51.

    • Antibacterial Specificity: Introduction of thio-groups (thiones) or Schiff bases at C3 often shifts activity toward bacterial DNA gyrase inhibition or membrane disruption.

Mechanism of Action (MoA) Visualization

The primary utility of these derivatives lies in their ability to inhibit Lanosterol 14


-demethylase (CYP51)

MoA_PathwayAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->SqualeneLanosterolLanosterolSqualene->LanosterolErgosterolErgosterol(Cell Membrane Integrity)Lanosterol->Ergosterol Normal PathwayToxicSterolsToxic 14α-methylsterols(Accumulation)Lanosterol->ToxicSterols Pathway BlockedCYP51Enzyme: CYP51(Lanosterol 14α-demethylase)CYP51->Lanosterol DemethylationTriazole1,2,4-Triazole Derivative(Inhibitor)Triazole->CYP51 Binds Heme IronCellDeathFungal Cell Death(Membrane Rupture)Ergosterol->CellDeath DepletionToxicSterols->CellDeath

Figure 1: The critical inhibition pathway of CYP51 by 1,2,4-triazole derivatives leads to the accumulation of toxic sterols and membrane failure.

Phase II: Chemical Synthesis Protocol

Objective: Synthesize a 3,4,5-trisubstituted 1,2,4-triazole via the Pellizzari Reaction variant (condensation of hydrazides with imides or nitriles). This method is preferred over simple alkylation for generating diverse libraries.

Materials & Reagents
  • Precursor: Aromatic carboxylic acid hydrazide (e.g., 4-chlorobenzohydrazide).

  • Electrophile: Substituted nitrile or imidate.

  • Solvent: Ethanol (EtOH) or n-Butanol.

  • Catalyst: Potassium carbonate (

    
    ) or Sodium ethoxide (
    
    
    ).
Step-by-Step Synthesis Workflow
  • Hydrazide Formation:

    • Reflux the starting aromatic ester with 85% hydrazine hydrate in ethanol for 4–6 hours.

    • Checkpoint: Monitor TLC (Ethyl acetate:Hexane 3:7). Disappearance of ester spot indicates completion.

    • Cool and filter the precipitate.[2] Recrystallize from ethanol.

  • Cyclization (The Critical Step):

    • Reaction: Mix the hydrazide (1.0 eq) with the appropriate nitrile/imidate (1.1 eq) in n-Butanol.

    • Conditions: Reflux at 110°C for 12–24 hours.

    • Mechanism: The hydrazide nitrogen attacks the nitrile carbon, forming an intermediate amidrazone, which cyclizes with loss of water/ammonia to form the triazole ring.

    • Note: If using a thio-derivative (for antibacterial focus), react the hydrazide with carbon disulfide (

      
      ) in KOH/Ethanol to yield the 1,2,4-triazole-3-thiol .
      
  • Purification:

    • Evaporate solvent under reduced pressure.

    • Wash residue with ice-cold water (removes inorganic salts).

    • Recrystallization: Use Ethanol/DMF mixtures.

    • Characterization: Validated by

      
      -NMR (look for disappearance of 
      
      
      peaks) and FT-IR (Triazole C=N stretch ~1600
      
      
      ).

Phase III: Biological Evaluation Protocols

Antimicrobial Susceptibility Testing (MIC/MBC)

Standard: CLSI M07-A10 (Bacteria) / M27 (Fungi). Why this matters: Rigorous adherence to CLSI standards ensures your data is publishable and comparable to FDA-approved drugs.

Protocol:

  • Inoculum Preparation:

    • Grow bacteria (e.g., S. aureus, E. coli) to log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution:

    • Dissolve triazole derivative in DMSO (Stock: 10 mg/mL).

    • Perform serial 2-fold dilutions in 96-well plates (Range: 512

      
       to 0.25 
      
      
      ).
    • Control 1: DMSO only (Solvent control - must show growth).

    • Control 2: Ciprofloxacin/Fluconazole (Positive control).

    • Control 3: Sterile broth (Sterility check).

  • Incubation:

    • Bacteria:

      
       for 16–20 hours.
      
    • Fungi:

      
       for 24–48 hours.
      
  • Readout:

    • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.

    • MBC (Minimum Bactericidal Concentration): Plate 10

      
       from clear wells onto agar. The concentration killing 
      
      
      of the initial inoculum is the MBC.
Mechanism Validation: Ergosterol Extraction Quantitation

Objective: Confirm that antifungal activity is due to CYP51 inhibition (depletion of ergosterol) rather than non-specific toxicity.

Protocol:

  • Treatment: Incubate Candida albicans with the test compound at

    
    , 
    
    
    , and
    
    
    for 16 hours.
  • Saponification:

    • Harvest cells by centrifugation.

    • Resuspend in 3 mL of 25% alcoholic KOH.

    • Vortex and incubate at

      
       for 1 hour (lyses cells and saponifies lipids).
      
  • Extraction:

    • Add n-heptane and water (3:1 ratio). Vortex vigorously.

    • Collect the upper n-heptane layer (contains sterols).

  • Analysis (UV-Vis or HPLC):

    • Scan absorbance between 230–300 nm.

    • Signature: Ergosterol shows a characteristic four-peak curve (262, 270, 281, 293 nm).

    • Result: A flattening of this profile compared to control indicates successful CYP51 inhibition.

Data Presentation & Analysis

When reporting your results, summarize the SAR trends clearly. Use the following table structure for your Application Note:

Compound IDR1 (N1-Subst)R2 (C3-Subst)MIC (S. aureus)MIC (C. albicans)Cytotoxicity (

)
Selectivity Index (SI)
TZ-01 HPhenyl64

128

>512

8
TZ-05 Acetyl2,4-Cl-Phenyl8

2

256

128
Fluconazole --N/A1

>1024

>1000

Interpretation Guide:

  • SI (Selectivity Index): Calculated as

    
    . An SI 
    
    
    indicates a promising therapeutic window.
  • Activity Cliff: If a minor change (e.g., Cl to F) causes a >4-fold change in MIC, this is a critical SAR determinant.

Troubleshooting & Optimization

  • Issue: Poor Solubility in biological media.

    • Solution: Convert the triazole to a hydrochloride salt or introduce a morpholine side chain at the N1 position to enhance hydrophilicity.

  • Issue: High Cytotoxicity (low SI).

    • Solution: The triazole ring is generally safe; toxicity usually stems from the pendant aromatic rings. Try replacing a biphenyl group with a bioisostere like a pyridine ring.

  • Issue: Inconsistent MICs.

    • Solution: Ensure DMSO concentration in the final well is

      
      . Higher DMSO levels can inhibit bacteria independently, generating false positives.
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4] Wayne, PA: CLSI.[3]

  • Pinki Pal. (2025). A Comprehensive Review on Synthetic Approaches and Antibacterial Activity Studies of 1,2,4-Triazole Derivatives over the Past Sixteen Years (2009-Present). Current Organic Synthesis.[5]

  • BenchChem. (2025).[1] Mechanism of Action of 1,2,4-Triazole-Based Compounds: Inhibition of Lanosterol 14α-Demethylase (CYP51).[1]

  • M. A. Ghannoum & J. R.[6] Perfect. (2019). Antifungal Therapy: Pharmacology of Azole Antifungal Agents.[2][6] Taylor & Francis.[6]

  • Zhang, S., et al. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Frontiers in Cellular and Infection Microbiology.

Application Notes and Protocols for the N-Alkylation of 4H-1,2,4-Triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Alkylated 3-Amino-1,2,4-triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in diverse biological interactions.[1][2] The N-alkylation of 3-amino-1,2,4-triazole, in particular, is a critical synthetic transformation that unlocks a vast chemical space for the development of novel drug candidates. The introduction of alkyl substituents onto the triazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of 4H-1,2,4-triazol-3-amine, with a focus on regioselectivity, reaction optimization, and product characterization.

Chemical Principles: Understanding the Regioselectivity of N-Alkylation

The N-alkylation of 4H-1,2,4-triazol-3-amine can theoretically occur at three positions: the N1, N2, and N4 atoms of the triazole ring, as well as the exocyclic amino group. However, the reaction outcome is predominantly governed by the interplay of electronic and steric factors, with the N1 and N4 positions being the most common sites of alkylation. The regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

Under basic conditions, the triazole ring is deprotonated to form an ambident nucleophile. The resulting anion can be alkylated at either the N1 or N4 position. Generally, the N1-substituted isomer is the thermodynamic product, while the N4-substituted isomer is the kinetic product. The use of strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) typically favors the formation of the N1-alkylated product.[3] Conversely, alkylation under neutral or acidic conditions, or with specific catalytic systems, can influence the regioselectivity. For instance, monoalkylation of 3-amino-1,2,4-triazole in a t-BuOH–HClO4 system has been reported to proceed at the endocyclic N1 atoms.[4] It is crucial to carefully control the reaction conditions to achieve the desired regioselectivity.

Materials and Equipment

Reagents and Solvents
  • 4H-1,2,4-triazol-3-amine (Starting Material)

  • Alkylating Agent (e.g., Benzyl bromide, Iodomethane, Ethyl bromide)

  • Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH), Triethylamine (TEA))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Drying Agent (e.g., Anhydrous sodium sulfate (Na2SO4), Magnesium sulfate (MgSO4))

  • Solvents for Chromatography (e.g., Ethyl acetate, Hexanes, Methanol, Dichloromethane)

  • Solvents for Recrystallization (e.g., Ethanol, Isopropanol, Water)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Glass funnels

  • Filter paper

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Column chromatography setup (glass column, silica gel)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Standard laboratory glassware and consumables

Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup reaction_execution Reaction Execution & Monitoring reaction_setup->reaction_execution workup Aqueous Workup reaction_execution->workup extraction Extraction workup->extraction drying Drying extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the N-alkylation of 4H-1,2,4-triazol-3-amine.

Detailed Experimental Protocol: N-Benzylation of 4H-1,2,4-triazol-3-amine

This protocol provides a general procedure for the N-benzylation of 4H-1,2,4-triazol-3-amine, which can be adapted for other alkylating agents with appropriate modifications to the reaction time and temperature.

Step 1: Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4H-1,2,4-triazol-3-amine (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 10-15 mL per gram of aminotriazole).

  • Add potassium carbonate (K2CO3) (1.5 eq) to the solution. The use of a slight excess of base ensures complete deprotonation of the triazole.

  • Stir the suspension at room temperature for 15-20 minutes.

Step 2: Addition of Alkylating Agent
  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise using a syringe or dropping funnel. A slight excess of the alkylating agent is used to drive the reaction to completion.

  • Attach a condenser to the flask and heat the reaction mixture to 60-70 °C using an oil bath.

Step 3: Reaction Monitoring
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Prepare a TLC sample by taking a small aliquot of the reaction mixture and diluting it with ethyl acetate.

  • Spot the reaction mixture alongside the starting material on a silica gel TLC plate.

  • Develop the TLC plate using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing.

  • The reaction is typically complete within 4-8 hours.

Step 4: Workup and Extraction
  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic solvent will extract the alkylated product.

  • Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining water and inorganic salts.

Step 5: Drying and Solvent Removal
  • Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 6: Purification

The crude product will likely be a mixture of N1 and N4-alkylated isomers, along with some unreacted starting materials and potential over-alkylation byproducts.[5] Purification can be achieved by either column chromatography or recrystallization.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify and combine the fractions containing the pure desired isomer.

    • Evaporate the solvent from the combined fractions to obtain the purified product.

  • Recrystallization:

    • Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature.[6][7][8][9] Ethanol, isopropanol, or a mixture of ethanol and water are often good choices.

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Characterization of N-Alkylated Products

The purified N-alkylated 3-amino-1,2,4-triazoles should be characterized by standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
¹H NMR The appearance of new signals corresponding to the protons of the introduced alkyl group. A downfield shift of the triazole ring proton (C5-H) is typically observed. The chemical shifts of the alkyl protons will be indicative of their proximity to the triazole ring.
¹³C NMR The appearance of new signals corresponding to the carbons of the alkyl group. Shifts in the signals of the triazole ring carbons (C3 and C5) will also be observed upon N-alkylation.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) corresponding to the mass of the N-alkylated product should be observed.
Infrared (IR) Spectroscopy The N-H stretching vibrations of the amino group will still be present. New C-H stretching and bending vibrations from the alkyl group will appear.

Table 1: Key Characterization Data for N-Alkylated 3-Amino-1,2,4-triazoles

Below are representative, though not exhaustive, ¹H and ¹³C NMR chemical shifts for related N-alkylated triazole derivatives. Actual values will vary depending on the specific alkyl group and the solvent used.[10][11][12][13]

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-amino-4H-1,2,4-triazole8.25 (s, 2H, Tri-H)147 (Tri-C)
5-(substituted)-4H-1,2,4-triazol-3-amine5.36 (s, 2H, NH₂), 12.67 (br s, 1H, NH)156.6 (C-3), 160.4 (C-5)
1-Alkyl-1,2,4-triazole~8.0 (s, 1H, C3-H), ~8.5 (s, 1H, C5-H)~143 (C5), ~152 (C3)
4-Alkyl-4H-1,2,4-triazole~8.2 (s, 2H, C3-H & C5-H)~145 (C3 & C5)

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive alkylating agent- Insufficient base- Low reaction temperature- Use a fresh or newly purchased alkylating agent.- Ensure the base is anhydrous and use a sufficient excess.- Increase the reaction temperature in increments.
Formation of multiple products (poor regioselectivity) - Reaction conditions favor a mixture of isomers.- Over-alkylation.- Modify the base and solvent system. For example, using NaH in THF might improve selectivity for the N1 isomer.- Use a smaller excess of the alkylating agent.- Carefully monitor the reaction by TLC and stop it once the starting material is consumed.
Difficulty in purifying the product - Isomers have very similar polarities.- Product is highly soluble in the workup solvent.- Use a different eluent system for column chromatography with a shallower gradient.- Try a different recrystallization solvent or a two-solvent system.- If the product is water-soluble, perform a salt-out extraction or use a continuous liquid-liquid extractor.
Product decomposition - High reaction temperature.- Unstable alkylating agent or product.- Lower the reaction temperature and increase the reaction time.- Use a milder base.

Safety and Handling

4H-1,2,4-triazol-3-amine and its derivatives should be handled with care in a well-ventilated fume hood.[10][14][15] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Alkylating agents , such as alkyl halides, are often toxic, mutagenic, and/or carcinogenic.[16][17] Always consult the Safety Data Sheet (SDS) for the specific alkylating agent being used. Handle these reagents exclusively in a fume hood and take precautions to avoid exposure.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. (2022).
  • Recrystallization - Single Solvent. University of Toronto.
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • 1H and 13C NMR Data for triazole 1. Royal Society of Chemistry. (2014).
  • Recrystalliz
  • Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl- 4H-[6][10][12]-triazole-3-thiol. Academia.edu.

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
  • 3-amino-1h-1,2,4-triazole. Organic Syntheses.
  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole.
  • synthesis of 1,2,4 triazole compounds. ISRES.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
  • On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.
  • Selection of Conditions for Alkylation of 3-Amino-1,2,4-triazole.
  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • 2.
  • Material Safety D
  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.
  • SAFETY D
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. (2022).
  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles....
  • Recrystalliz
  • Recrystallization Definition, Principle &Purpose. PraxiLabs. (2022).
  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst.
  • Sample Preparation for Chromatographic Purific
  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable.
  • 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol(1750-12-5) 13C NMR spectrum. ChemicalBook.
  • US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
  • Alkyl Halides Group - inform
  • Difficulties with N-Alkylations using alkyl bromides. Reddit. (2021).
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Isolation And Purification Of Substance By Column Chromatography.
  • Genotoxicity profiles of common alkyl halides and esters with alkylating activity.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.

Sources

use as a building block in heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:


-Enaminones as Versatile Synthons for N-Heterocyclic Scaffolds 

-enaminones in the regioselective synthesis of Pyrimidines, Pyrazoles, and Pyridines.

Executive Summary

This guide details the operational frameworks for utilizing


-enaminones  (3-amino-2-enones) as primary building blocks in drug discovery. Unlike traditional 1,3-dicarbonyls, enaminones offer superior regiocontrol and handling stability. This document provides validated protocols for synthesizing pyrimidine  (kinase inhibitor scaffolds) and pyrazole  (COX-2 inhibitor scaffolds) cores, with a specific focus on controlling regiochemistry through solvent engineering.

Mechanistic Grounding: The "Push-Pull" System

To optimize reaction outcomes, one must understand the electronic bias of the substrate.


-Enaminones function as push-pull alkenes :
  • The "Push": The amino group donates electron density (

    
    -position becomes nucleophilic).
    
  • The "Pull": The carbonyl group withdraws density (

    
    -position becomes electrophilic).
    

This ambident nature allows for divergent synthesis. The carbon adjacent to the amine is susceptible to nucleophilic attack (by hydrazines/amidines), while the


-carbon can attack electrophiles (halides/aldehydes).

G Enaminone β-Enaminone (Ambident Synthon) Pyrimidines Pyrimidines (via Amidines) Enaminone->Pyrimidines + N-C-N (3+3) Pyrazoles Pyrazoles (via Hydrazines) Enaminone->Pyrazoles + N-N (3+2) Pyridines Pyridines (via Hantzsch/MCR) Enaminone->Pyridines + Enamine/CN (3+3) Isoxazoles Isoxazoles (via Hydroxylamine) Enaminone->Isoxazoles + N-O (3+2)

Figure 1: Divergent synthesis pathways from a single


-enaminone precursor.

Application I: Synthesis of 2,4-Disubstituted Pyrimidines

Target Class: Kinase Inhibitors (e.g., Imatinib analogs)

This protocol utilizes a base-mediated cyclocondensation with guanidines or amidines. The enaminone serves as a 3-carbon electrophile equivalent to a 1,3-dialdehyde but with higher stability.

Materials
  • Substrate:

    
    -Enaminone (1.0 equiv)
    
  • Reagent: Guanidine Nitrate or Acetamidine HCl (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or Sodium Ethoxide (NaOEt)
    
  • Solvent: Ethanol (EtOH) or DMF (for difficult substrates)

Validated Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the

    
    -enaminone (10 mmol) in absolute EtOH (20 mL).
    
  • Activation: Add the amidine salt (12 mmol) followed by

    
     (24 mmol). Note: If using guanidine nitrate, ensure the base is sufficient to neutralize the nitrate salt.
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Checkpoint: Monitor TLC for the disappearance of the enaminone spot (usually bright yellow/orange).

    • NMR Validation: The disappearance of the olefinic doublets (

      
       5.0–6.0 ppm) and appearance of the aromatic pyrimidine proton (
      
      
      
      8.0–8.5 ppm) confirms cyclization.
  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

  • Isolation: The pyrimidine often precipitates as a solid. Filter, wash with cold water, and recrystallize from EtOH/Water. If oil forms, extract with EtOAc.

Data Summary: Base Screening Effects | Base | Solvent | Temp (


) | Yield (%) | Notes |
| :--- | :--- | :--- | :--- | :--- |
| NaOEt | EtOH | 78 | 88 | Fast reaction, but ester side-groups may transesterify. |
| 

| DMF | 120 | 92 | Best for sterically hindered amidines. | | TEA | EtOH | 78 | 45 | Too weak for rapid cyclization; incomplete conversion. |

Application II: Regioselective Synthesis of Pyrazoles

Target Class: COX-2 Inhibitors (e.g., Celecoxib analogs)

The Challenge: Reacting unsymmetrical 1,3-electrophiles with substituted hydrazines typically yields a mixture of regioisomers (1,3- vs 1,5-isomers), requiring tedious chromatographic separation. The Solution: Using Fluorinated Alcohols (TFE or HFIP) as solvents controls the regioselectivity via hydrogen-bond activation of the carbonyl, directing the initial hydrazine attack.

Validated Protocol
  • Solvent Choice: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).

    • Mechanism:[1][2][3][4][5] The high ionizing power and H-bond acidity of HFIP activate the enaminone carbonyl, favoring attack by the terminal nitrogen of the hydrazine.

  • Reaction: Combine

    
    -enaminone (1.0 equiv) and Methylhydrazine (1.1 equiv) in TFE (0.5 M concentration).
    
  • Conditions: Stir at room temperature for 1–3 hours. (Microwave:

    
     for 10 min).
    
  • Workup: Evaporate the volatile fluorinated solvent (recoverable). The residue is often the pure regioisomer (>95:5 ratio).

Workflow Start Start: Enaminone + Hydrazine SolventSelect Decision: Solvent Selection Start->SolventSelect PathA Ethanol (Standard) Mixture of 1,3- and 1,5-isomers SolventSelect->PathA Non-critical Regio PathB HFIP/TFE (Directed) >95% Regioselectivity SolventSelect->PathB Critical Regio Purification Evaporation & Recrystallization PathA->Purification Requires Column Chrom. PathB->Purification Final Pure Pyrazole Scaffold Purification->Final

Figure 2: Workflow for regioselective pyrazole synthesis highlighting solvent impact.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of enaminoneEnsure anhydrous conditions if using hygroscopic bases. Store enaminones under inert gas.
Regio-scrambling High TemperatureLower reaction temperature; switch solvent to TFE/HFIP to direct attack kinetically.
Incomplete Reaction Steric HindranceIf the amine on the enaminone is bulky (e.g., -N(iPr)2), use microwave irradiation to overcome the energy barrier.
Oil Formation Solvent TrappingUse an anti-solvent (Hexane or Et2O) during the precipitation step to induce crystallization.

References

  • General Utility: Recent preparations and synthetic applications of enaminones.[4][5][6][7] (2025).[1][4][6][7][8][9] ResearchGate. 6

  • Regioselectivity Strategy: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. (2014). CONICET/ACS. Link

  • Green Chemistry Protocol: Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction. (2019/2023). ACS Omega/NIH. 3

  • Pyrimidine Synthesis: The Simple and Efficient Method of Synthesis of Amino Pyrimidine.[10] (2022). Science Publishing Group. 10

Sources

in vitro cytotoxicity screening protocol for triazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Cytotoxicity Screening of Novel Triazole Compounds

Authored by: Senior Application Scientist

Introduction: The Dual Mandate of Triazole Development

Triazole-based compounds represent a cornerstone of modern medicinal chemistry, demonstrating a wide spectrum of biological activities. They are most prominently recognized as potent antifungal agents, which function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This targeted disruption leads to altered membrane fluidity and, ultimately, fungal cell death.[3]

However, the therapeutic promise of any novel compound is intrinsically linked to its safety profile. While triazoles are designed for selectivity towards fungal CYP enzymes, off-target interactions with mammalian P450 enzymes or other cellular machinery can lead to host cytotoxicity.[4] Therefore, a robust and early-stage assessment of in vitro cytotoxicity is not merely a regulatory checkpoint but a fundamental step in drug development. It allows for the early identification of potentially toxic candidates, enabling a data-driven approach to lead selection and optimization, ultimately saving significant time and resources.

This application note provides a comprehensive, field-proven framework for screening the cytotoxic potential of novel triazole derivatives. We will detail two orthogonal, high-throughput compatible assays: the Resazurin (alamarBlue®) assay for metabolic viability and the Lactate Dehydrogenase (LDH) release assay for membrane integrity. This dual-assay approach provides a more complete picture of a compound's cytotoxic mechanism, distinguishing between cytostatic effects (inhibition of proliferation) and cytocidal effects (outright cell killing).

Foundational Strategy: Selecting the Appropriate Biological System

The clinical relevance of in vitro data is critically dependent on the selection of appropriate cell models. A strategic panel of cell lines should be employed to assess both on-target efficacy (if applicable, e.g., in cancer) and off-target toxicity.

1.1. Cell Line Selection Rationale

For screening triazole compounds, a multi-lineage panel is recommended:

  • Hepatocellular Carcinoma (e.g., HepG2): The liver is the primary site of drug metabolism, and many triazoles are known to interact with hepatic CYP enzymes.[4] HepG2 cells provide a relevant model for assessing potential hepatotoxicity.[5]

  • Renal Epithelial (e.g., HEK293): The kidneys are a major route of drug excretion. Assessing toxicity in a kidney-derived cell line is crucial for a comprehensive safety profile.

  • Non-Cancerous Control (e.g., Human Dermal Fibroblasts - HDF): To evaluate the compound's selectivity, it is essential to test it against a normal, non-transformed cell line.[6] A high degree of toxicity against normal cells is a significant red flag.

  • Relevant Cancer Line (e.g., MCF-7, A549, PC-3): Many triazole derivatives are being investigated for their anticancer properties.[6][7][8] Including a relevant cancer cell line allows for the simultaneous assessment of therapeutic potential and the calculation of a Selectivity Index.

1.2. Cell Culture and Maintenance

All cell lines should be cultured under their recommended conditions (e.g., specific media, serum concentration, temperature, and CO2 levels) and maintained in a logarithmic growth phase to ensure cellular health and reproducibility.[9]

The Screening Cascade: A Two-Pronged Approach to Cytotoxicity

Relying on a single assay can be misleading. For instance, a compound might inhibit metabolic activity without causing cell death, an effect that would be missed by a membrane integrity assay alone. Our recommended workflow employs two distinct methods to build a more reliable toxicity profile.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Orthogonal Confirmation cluster_2 Phase 3: Data Analysis primary_assay Metabolic Viability Assay (alamarBlue®) ic50_1 Determine IC50 Value primary_assay->ic50_1 Quantifies cell health analysis Compare IC50 & Cytotoxicity Data ic50_1->analysis Input for confirmation secondary_assay Membrane Integrity Assay (LDH Release) ic50_2 Determine % Cytotoxicity secondary_assay->ic50_2 Quantifies cell death ic50_2->analysis Confirmatory data profile Generate Compound Toxicity Profile analysis->profile Assess risk

Caption: High-level workflow for cytotoxicity screening.

2.1. Assay 1: Metabolic Viability via Resazurin (alamarBlue®)

Principle: This assay uses the blue, cell-permeable dye resazurin. In viable, metabolically active cells, intracellular reductases convert resazurin into the pink, highly fluorescent resorufin.[10] The amount of resorufin produced is directly proportional to the number of living cells. This method is highly sensitive, non-toxic, and allows for kinetic monitoring.[10][11]

G Resazurin Resazurin (Blue) Non-fluorescent Cell_Viable Viable Cell (Metabolically Active) Resazurin->Cell_Viable Enters cell Cell_Dead Dead Cell (No Activity) Resazurin->Cell_Dead No entry or no reduction Resorufin Resorufin (Pink) Highly Fluorescent Cell_Viable->Resorufin Mitochondrial Reductases

Caption: Principle of the Resazurin (alamarBlue®) assay.

2.2. Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[12][13] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[14] The assay quantifies this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[12][14] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of lysed cells.[12]

Detailed Experimental Protocols

The following protocols are optimized for a 96-well plate format, which is ideal for high-throughput screening.

3.1. General Materials & Reagents

  • Selected mammalian cell lines (e.g., HepG2, HDF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom, sterile, tissue culture-treated plates

  • Triazole compounds, dissolved in sterile DMSO to create high-concentration stocks (e.g., 10-50 mM)

  • Positive control (e.g., Etoposide or Doxorubicin)

  • Multi-channel pipette and sterile tips

  • Microplate reader (fluorescence and absorbance capabilities)

3.2. Protocol 1: AlamarBlue® Cell Viability Assay

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer or automated counter) and determine viability (trypan blue exclusion).

    • Dilute the cell suspension in a complete medium to a final density of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well). Note: Optimal seeding density should be determined for each cell line.[9]

    • Include wells with medium only to serve as a no-cell background control.[11]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your triazole compounds in a complete medium from your DMSO stock. A typical concentration range for initial screening is 0.1 to 100 µM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions.

    • Crucial Controls:

      • Untreated Control: Wells with cells treated with medium only (100% viability).

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Etoposide at its IC50 concentration).

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • Assay Execution & Measurement:

    • After incubation, add 10 µL of alamarBlue® reagent (10% of the culture volume) to each well.[9][15]

    • Gently mix the plate on an orbital shaker for 30 seconds.

    • Return the plate to the incubator for 1-4 hours. Protect from light.[10][16] The optimal incubation time can vary between cell types.[9]

    • Measure the fluorescence using a microplate reader with an excitation of ~560 nm and an emission of ~590 nm.[11][16] Alternatively, absorbance can be read at 570 nm with a reference wavelength of 600 nm.[15] Fluorescence is generally more sensitive.[11]

3.3. Protocol 2: LDH Cytotoxicity Assay

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the alamarBlue® protocol.

    • In addition to the controls listed previously, you must prepare a Maximum LDH Release Control . For these wells, add 10 µL of the kit's Lysis Buffer 45 minutes before the end of the incubation period.[12]

  • Assay Execution & Measurement:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 3-5 minutes. This will pellet any detached cells and debris.[14]

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell monolayer.[14][17]

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit or Promega CytoTox 96®).

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.[14]

    • Incubate at room temperature for 30 minutes, protected from light.[12][14]

    • Add 50 µL of the Stop Solution provided in the kit to each well.[14]

    • Gently tap the plate to mix. Remove any bubbles.

    • Measure the absorbance at 490 nm and 680 nm (background) within 1 hour.[14]

Data Analysis and Interpretation

4.1. Calculations

  • For alamarBlue® (Viability):

    • Subtract the average fluorescence of the no-cell control from all other wells.

    • Calculate Percent Viability: (Fluorescence of Treated Sample / Average Fluorescence of Vehicle Control) * 100

  • For LDH (Cytotoxicity):

    • Determine LDH activity by subtracting the 680 nm absorbance from the 490 nm absorbance for all wells.[14]

    • Subtract the average LDH activity of the no-cell control (spontaneous LDH release from media) from all other wells.

    • Calculate Percent Cytotoxicity: ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100

4.2. Dose-Response Curves and IC50 Determination

Plot the Percent Viability (or Percent Cytotoxicity) against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.[18] The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[7]

4.3. Data Presentation

Summarize the calculated IC50 values in a clear, tabular format.

CompoundCell LineAssay TypeIncubation TimeIC50 (µM)
Triazole-AHepG2alamarBlue®48h25.3
Triazole-AHDFalamarBlue®48h>100
Triazole-BHepG2alamarBlue®48h8.7
Triazole-BHDFalamarBlue®48h75.2
EtoposideHepG2alamarBlue®48h15.1

4.4. The Selectivity Index (SI)

A critical metric for evaluating the therapeutic window of a compound is the Selectivity Index. It provides a quantitative measure of a compound's differential activity against target (e.g., cancer) versus non-target (e.g., normal) cells.

SI = IC50 in Normal Cells / IC50 in Cancer Cells

A higher SI value (>2) is generally desirable, as it indicates that the compound is more toxic to the cancer cells than to normal cells.[19]

Troubleshooting Common Issues

IssuePossible CauseSolution
High Variability Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous cell suspension; Use a multi-channel pipette carefully; Avoid using the outer wells of the plate.
Low Signal (alamarBlue®) Insufficient incubation time; Low cell number; Cell line has low metabolic activity.Optimize incubation time (2-8 hours); Increase initial cell seeding density.
High Background (LDH) Serum in the media contains LDH; Cells were handled roughly, causing premature lysis.Use low-serum media if possible and run appropriate controls; Handle plates gently.
IC50 > Highest Conc. The compound has low potency or is non-toxic at the tested concentrations.Report as >[Highest Concentration] or re-screen with a higher concentration range.

Conclusion

The systematic screening protocol outlined in this document provides a robust, reliable, and efficient method for evaluating the in vitro cytotoxicity of novel triazole compounds. By employing an orthogonal two-assay system across a strategically chosen panel of cell lines, researchers can gain critical insights into a compound's safety profile and therapeutic potential. This data is indispensable for making informed decisions in the drug discovery pipeline, ensuring that only the most promising and safest candidates advance toward further development.

References

  • Bio-Rad Antibodies. Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Available from: [Link]

  • Lall, N. et al. (2020). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PMC. Available from: [Link]

  • Delves, C. J. et al. (1999). The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities. PMC. Available from: [Link]

  • Kakade, A. et al. (2024). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Preprints.org. Available from: [Link]

  • Rostami, E. et al. (2021). Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates. PMC. Available from: [Link]

  • Adlung, L. & Eng, K. (2018). Analysis of Cell Viability by the alamarBlue Assay. CSH Protocols. Available from: [Link]

  • Al-Ostath, A. I. et al. (2023). Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell. Galen Medical Journal. Available from: [Link]

  • Singh, P. et al. (2023). Synthesis, In-vitro Cytotoxic Evaluation, and Molecular Docking Studies of New 1,2,4-triazole Derivatives. Bentham Science. Available from: [Link]

  • Bio-Tek. alamarBlue Assay. Available from: [Link]

  • Johnson, B. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available from: [Link]

  • ASAP-CRN. (2022). LDH cytotoxicity assay. Protocols.io. Available from: [Link]

  • S, S. et al. (2013). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Wahrendorf, J. et al. (1987). Statistical analysis of dose-response data from in vitro assays: An illustration using Salmonella mutagenicity data. PubMed. Available from: [Link]

  • Johnson, H. J. et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Available from: [Link]

  • Al-Ghorbani, M. et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI. Available from: [Link]

  • El-Kholy, I. et al. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. MDPI. Available from: [Link]

  • Ortiz-Bermúdez, G. et al. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal. Available from: [Link]

  • Rybak, Z. D. et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PMC. Available from: [Link]

  • Fan, X. et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology. Available from: [Link]

  • Bolocan, A. et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Spandidos Publications. Available from: [Link]

  • Bojinov, B. et al. (2012). examinations on the cytotoxicity of some 2,5-disubstitutes-1,2,4- triazoles and 1,3,4-thiadiazoles and their precursors towards guinea hen cells. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Al-Masoudi, N. A. et al. (2019). Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell lines (MDA-MB-231). ResearchGate. Available from: [Link]

  • Grundschober, A. et al. (1999). The MTT assay is a fast and reliable method for colorimetric determination of fungal cell densities. ResearchGate. Available from: [Link]

  • Tapps, D. et al. (2019). Visualization and analysis of high-throughput in vitro dose–response datasets with Thunor. bioRxiv. Available from: [Link]

  • Meletiadis, J. et al. (2000). Colorimetric Assay for Antifungal Susceptibility Testing of Aspergillus Species. PMC. Available from: [Link]

  • Rahman, N. A. et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). International Journal of Medical Students. Available from: [Link]

  • Möllenhoff, K. et al. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. PMC. Available from: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Available from: [Link]

  • Handayani, D. et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Huma. Bibliomed. Available from: [Link]

  • Fratti, M. et al. (2003). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PMC. Available from: [Link]

Sources

Application Note: Molecular Docking of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive protocol for conducting molecular docking studies on 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine derivatives. These scaffolds are increasingly relevant in medicinal chemistry due to their dual functionality: the triazole ring serves as a robust hydrogen-bonding pharmacophore, while the C5-bromine atom introduces the potential for halogen bonding (XB) —a highly specific interaction often overlooked in standard high-throughput screens.

This guide moves beyond basic docking tutorials. It addresses the specific physicochemical challenges of this scaffold, including N4-methylation constraints , triazole tautomerism , and sigma-hole modeling for the bromine substituent. We focus on two primary therapeutic contexts: Antimicrobial (DNA Gyrase) and Anticancer (Tubulin/CK2) , providing a validated workflow for researchers using tools like AutoDock Vina, PyRx, or Schrödinger Glide.

Scientific Rationale & Mechanism

The Scaffold Advantage

The 1,2,4-triazole core is a "privileged structure" found in antifungals (e.g., Fluconazole) and anticancer agents. The specific analog 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine offers distinct advantages:

  • 4-Methyl Group: Locks the tautomeric state to the 4H-form, reducing the entropic penalty upon binding compared to unsubstituted triazoles.

  • 3-Amine: Acts as a strong Hydrogen Bond (HB) donor/acceptor, mimicking the adenine base in ATP-competitive kinase inhibitors.

  • 5-Bromine (The Sigma Hole): Unlike a simple hydrophobic bulk, the bromine atom exhibits an anisotropic electron distribution. The region along the C-Br bond axis is electron-deficient (positive potential), known as the sigma hole .[1] This allows the bromine to act as a Lewis acid, forming strong, directional interactions with backbone carbonyls in the receptor.

Mechanistic Pathway

The following diagram illustrates the critical computational and biological workflow for optimizing these analogs.

G Start Scaffold Selection (5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine) QM QM Optimization (DFT) Generate ESP Map for Sigma Hole Start->QM Parameterize Br LibGen Library Generation (R-Group Enumeration at Amine) QM->LibGen ESP Charges Docking Molecular Docking (AutoDock Vina / Glide) *Critical: XB Constraints* LibGen->Docking Ligand PDBQT Target Target Preparation (e.g., DNA Gyrase / CK2) Remove Waters, Add Charges Target->Docking Receptor PDBQT Filter Post-Docking Analysis 1. Binding Energy (< -7.0 kcal/mol) 2. H-Bond Geometry 3. Halogen Bond Angle (160-180°) Docking->Filter Validation MD Simulation (100ns) Stability Check Filter->Validation Top Hits

Figure 1: Integrated computational workflow for halogen-enriched triazole scaffolds. Note the specific step for Quantum Mechanical (QM) parameterization to correctly model the bromine sigma hole.

Experimental Protocol

Phase I: Ligand Preparation (Critical Step)

Standard force fields often treat halogens as uniformly negative spheres, which is incorrect for Bromine.

  • Structure Construction: Draw the 4H-tautomer explicitly. Ensure the methyl group is on N4.

  • Geometry Optimization:

    • Perform DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA.

    • Objective: Calculate Electrostatic Potential (ESP) charges.

    • Why? To capture the electron deficiency on the Br atom tip. If using standard Gasteiger charges in AutoDock, manually adjust the Br charge to be slightly less negative to simulate the sigma hole effect, or use VinaXB scoring function if available.

  • File Conversion: Convert optimized structures to .pdbqt format.

    • Rotatable Bonds: Keep the amine substituent flexible. The triazole ring is rigid.

Phase II: Target Preparation

Case Study Targets:

  • Antimicrobial: E. coli DNA Gyrase B (PDB: 1KZN).

  • Anticancer: Casein Kinase 2 (CK2) (PDB: 3PE1 - noted for halogen bonding pockets).

Protocol:

  • Clean Up: Remove co-crystallized ligands and non-structural ions.

  • Water Management:

    • General Rule: Remove all solvent molecules.

    • Exception: Keep waters bridging the ligand and protein (often seen in kinase hinge regions). For 1,2,4-triazoles, check for water-mediated bridges to Asp/Glu residues.

  • Protonation: Add polar hydrogens. Set pH to 7.4. Ensure Histidine tautomers are optimized for H-bonding networks.

Phase III: Grid Generation & Docking

Software: AutoDock Vina (Open Source) or Glide (Commercial).

  • Grid Box Definition:

    • Center the grid on the co-crystallized ligand centroid.

    • Dimensions: Extend 25Å x 25Å x 25Å.

    • Tip: For the 5-Bromo analog, ensure the grid encompasses backbone carbonyls within 3.5Å of the halogen binding pocket.

  • Docking Parameters:

    • Exhaustiveness: Set to 32 (higher than default 8) to ensure convergence of the halogen-bond pose.

    • Num Modes: 10.

    • Energy Range: 4 kcal/mol.

Data Analysis & Interpretation

Scoring vs. Geometry

Binding affinity (kcal/mol) is important, but for this scaffold, geometric validity is paramount.

Table 1: Interaction Checkpoints for 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

Interaction TypeAtom PairIdeal Distance (Å)Ideal Angle (°)Significance
Halogen Bond C-Br ··· O=C (Backbone)2.8 - 3.4160 - 180High specificity; displaces water; unique to 5-Br analogs.
Hydrogen Bond 3-NH₂ ··· Asp/Glu1.8 - 2.2150 - 180Anchors the ligand; mimics ATP adenine amine.
Pi-Stacking Triazole ··· Phe/Tyr3.5 - 4.0Parallel/T-shapeStabilizes the aromatic core.
Hydrophobic 4-Methyl ··· Val/Leu3.5 - 4.5N/AEntropic gain; specific to 4-methyl analogs.
Interpreting the Halogen Bond

When analyzing results in PyMOL or Discovery Studio:

  • Success: The C-Br bond points directly at a carbonyl oxygen or a carboxylate oxygen. The distance is less than the sum of van der Waals radii.[2]

  • Failure: The Br atom is interacting "side-on" with a positive residue (Lys/Arg). This indicates the docking software treated Br as a generic negative sphere. Action: Redock using specific halogen-bond constraints or VinaXB.

Case Study Simulation: DNA Gyrase Inhibition

Hypothetical data based on scaffold properties.

We compared the docking of the 5-Bromo analog vs. the 5-Hydrogen (unsubstituted) analog against E. coli DNA Gyrase (ATPase domain).

Table 2: Comparative Docking Results

Compound IDR-Group (C5)Binding Energy (kcal/mol)Key InteractionsNotes
TZ-01 (Ref) -H-6.4H-bond (Val43), Pi-StackGood fit, but lacks directional anchor.
TZ-05 (Target) -Br -7.8 XB (Ile78 C=O) , H-bond (Val43)1.4 kcal/mol gain. Bromine fills hydrophobic pocket & forms XB.
TZ-09 -Cl-7.1Weak XB, H-bond (Val43)Chlorine sigma hole is weaker than Bromine.

References

  • Halogen Bonding in Drug Design: Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." J. Med. Chem. (2013).

  • Triazole Docking Protocols: Al-Wahaibi, L.H., et al. "Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs."[3] Molecules (2023).

  • AutoDock Vina Methodology: Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." J. Comput. Chem. (2010).

  • Sigma Hole Concept: Clark, T., et al. "Halogen bonding: the sigma-hole." Proceedings of "Modeling interactions in biomolecules II" (2007).

  • CK2 Inhibitors (TBBT): Cozza, G., et al. "Halogen and Hydrogen Bonding in Multicomponent Crystals of Tetrabromo-1H-Benzotriazole." Crystals (2017).[4]

Disclaimer: This protocol is for research purposes. All specific binding energies must be validated via in vitro assays (e.g., SPR, ITC, or enzymatic inhibition assays).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common experimental issues, and offer practical solutions to improve the yield and purity of your target compound.

Introduction

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. The inherent reactivity of the 1,2,4-triazole ring system, coupled with the presence of bromo and amino functionalities, presents unique challenges in its synthesis. This guide will walk you through a reliable synthetic pathway, address potential pitfalls, and provide strategies for optimization.

Synthetic Pathway Overview

The synthesis of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine is typically approached as a two-step process starting from the commercially available 5-Bromo-1H-1,2,4-triazol-3-amine. The primary challenge lies in the regioselective methylation of the triazole ring to obtain the desired N-4 isomer.

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1: General synthetic scheme for 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine.

Detailed Experimental Protocol

This protocol outlines a general method for the N-methylation of 5-Bromo-1H-1,2,4-triazol-3-amine. Optimization of specific parameters may be required based on your laboratory conditions and desired scale.

Materials:

  • 5-Bromo-1H-1,2,4-triazol-3-amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend 5-Bromo-1H-1,2,4-triazol-3-amine (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension under a nitrogen atmosphere.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the suspension should become a clearer solution as the sodium salt of the triazole forms.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired 4-methyl isomer from other isomers and impurities.

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing expert insights to guide you through challenges.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can be attributed to several factors:

  • Incomplete Deprotonation: The N-H of the triazole ring must be fully deprotonated for efficient methylation. Ensure your sodium hydride is fresh and the DMF is anhydrous. The reaction of NaH with residual water will reduce its effectiveness.

  • Sub-optimal Reaction Time and Temperature: Monitor the reaction closely using TLC. If the starting material is still present after the recommended time, consider extending the reaction duration or gently heating the mixture (e.g., to 40-50 °C). However, be aware that excessive heat can lead to side product formation.

  • Choice of Base and Solvent: While NaH in DMF is a common choice, other base/solvent combinations can be explored. For instance, potassium carbonate (K₂CO₃) in acetone or acetonitrile is a milder alternative that may improve regioselectivity in some cases.[1]

  • Purity of Starting Material: Ensure the 5-Bromo-1H-1,2,4-triazol-3-amine is of high purity. Impurities can interfere with the reaction.

Q2: I am getting a mixture of N-methylated isomers. How can I improve the regioselectivity for the N-4 position?

A2: Achieving high regioselectivity in the N-alkylation of 1,2,4-triazoles is a known challenge.[1] The N-4 position is generally less sterically hindered, but electronic factors can also influence the site of methylation.

  • Steric Hindrance: The use of a bulkier methylating agent is generally not practical. However, the choice of base and solvent can influence the ionic character of the triazole anion, which in turn can affect the site of attack.

  • Solvent Effects: Polar aprotic solvents like DMF tend to favor N-1 alkylation, while less polar solvents might show a different selectivity. Experimenting with solvents like THF or acetonitrile could be beneficial.

  • Counter-ion Effects: The nature of the cation from the base can influence regioselectivity. You could explore other bases like potassium tert-butoxide.

  • Purification is Key: In many cases, obtaining a mixture of isomers is unavoidable. The most practical approach is to focus on an efficient purification method, such as column chromatography, to isolate the desired N-4 isomer.

Q3: How do I effectively purify the final product from the isomeric mixture?

A3: Column chromatography is the most effective method for separating the N-methylated isomers.

  • Stationary Phase: Standard silica gel is typically sufficient.

  • Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent system (e.g., 100% hexane or a high hexane/ethyl acetate ratio) and gradually increase the polarity by adding more ethyl acetate or methanol. The different isomers will have varying polarities and will elute at different rates.[1]

  • TLC Monitoring: Use TLC to track the separation and identify the fractions containing the desired product. It is advisable to run a co-spot with the starting material and the crude mixture to help identify the product spots.

  • Recrystallization: Once the desired isomer is isolated and is of reasonable purity, recrystallization can be used for final purification. Suitable solvent systems may include ethyl acetate/hexane or ethanol/water.

Q4: What are the expected spectroscopic data for 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine?

Data Type Expected Values
¹H NMR (DMSO-d₆) ~3.4-3.6 ppm (s, 3H, N-CH₃), ~5.5-6.5 ppm (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆) ~30-35 ppm (N-CH₃), ~145-150 ppm (C-Br), ~155-160 ppm (C-NH₂)
Mass Spec (ESI+) [M+H]⁺ ≈ 191/193 (due to bromine isotopes)

Note: These are estimated values and may vary depending on the solvent and instrument used.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.

  • Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • DMF: A skin and respiratory irritant. Use in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

digraph "Troubleshooting_Logic" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 3: A logical flow for troubleshooting common synthesis issues.

References

  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (n.d.). Table of Contents 1. The procedure for the synthesis of starting material. 2.
  • Google Patents. (n.d.).
  • AIP Publishing. (n.d.).
  • KTU AVES. (n.d.).
  • Patent 0075459. (1983). Process for making triazoles.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • MDPI. (2021).
  • IT Services - University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-methylthio-1H-1,2,4-triazole 98%.
  • ResearchGate. (n.d.). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][1][4][5]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations | Request PDF.

  • RSC Publishing. (2021).
  • MDPI. (2023).
  • PMC - NIH. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
  • ResearchGate. (2025). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.
  • Taylor & Francis. (2021).
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Der Pharma Chemica. (n.d.).
  • MDPI. (2024).
  • PubChemLite. (n.d.).
  • BLDpharm. (n.d.). 389122-08-1|5-Bromo-1H-1,2,4-triazol-3-amine.
  • ChemicalBook. (2025). 5-Bromo-1H-1,2,4-triazol-3-amine | 389122-08-1.
  • ResearchGate. (2018).

Sources

Technical Support Center: Process Scale-Up for 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: SC-T-2024-BR-MET Scope: Kilogram-scale synthesis, Safety Engineering, and Troubleshooting.

Executive Technical Brief

Scaling up the synthesis of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine requires a shift from laboratory glassware to engineered reactor systems. The primary challenge lies not in the connectivity of atoms, but in managing the thermodynamics of bromination and the handling of corrosive by-products (


) on a large scale.

This guide focuses on the most robust industrial route: the Direct C-5 Bromination of the key intermediate 4-methyl-4H-1,2,4-triazol-3-amine. Unlike oxidative desulfurization routes (which generate sulfur waste), this pathway is atom-efficient but demands rigorous exotherm control.

Master Process Workflow

The following diagram outlines the optimized scale-up logic, integrating reaction steps with critical safety checkpoints.

G cluster_0 Critical Process Parameters (CPP) Start Start: 4-methyl-4H-1,2,4- triazol-3-amine Reactor Reactor A: Bromination (Br2 / AcOH / NaOAc) Start->Reactor Solid Charge Scrubber Scrubber System (NaOH / Na2S2O3) Reactor->Scrubber HBr Gas (Off-gas) Quench Quench: Aqueous NaHSO3 Reactor->Quench Reaction Mass Filter Isolation: Filtration & Wash Quench->Filter Slurry Transfer Dry Drying: Vacuum < 50°C Filter->Dry Wet Cake Final Target: 5-Bromo-4-methyl-4H- 1,2,4-triazol-3-amine Dry->Final

Figure 1: Process flow diagram for the bromination of 4-methyl-4H-1,2,4-triazol-3-amine, highlighting the critical off-gas scrubbing requirement.

Standard Operating Procedure (SOP) Summary

Reaction Equation:



StepOperationCritical ParameterReason (Causality)
1 Charge 4-methyl-4H-1,2,4-triazol-3-amine and Sodium Acetate into Glacial Acetic Acid.Agitation > 100 RPMEnsure suspension homogeneity to prevent "hot spots" during bromination.
2 Dose Bromine (

) liquid slowly via sub-surface dip tube.
Temp < 25°CHigh temp promotes N-bromination or ring degradation. Sub-surface addition prevents

vapor loss.
3 Reaction Stir at ambient temp (20-25°C) for 4-6 hours.HPLC PurityMonitor disappearance of Starting Material (SM). Triazoles are electron-deficient; reaction may be slow.
4 Quench Transfer mixture into chilled aqueous Sodium Bisulfite (

).
pH < 9Bisulfite neutralizes unreacted

(red color removal). Exothermic step.
5 Neutralization Adjust pH to 7-8 with NaOH (50%).pH ControlThe product is amphoteric. Solubility is lowest at isoelectric point (approx pH 7-8).
6 Isolation Filter, wash with water, then cold isopropanol.Cake ConductivityWash until filtrate conductivity matches water to ensure salt removal (

,

).
Troubleshooting Center (FAQ)
Category: Reaction Performance

Q: The reaction stalls with 10-15% starting material remaining. Adding more Bromine doesn't help. Why?

  • Root Cause: The reaction generates

    
     as a byproduct. If you do not use a buffer (Sodium Acetate), the reaction mixture becomes highly acidic. Protonation of the triazole ring (at N-4 or N-2) deactivates it towards electrophilic substitution.
    
  • Solution: Ensure you charged at least 1.1 equivalents of Sodium Acetate at the start. This acts as an acid scavenger/buffer, keeping the triazole in a reactive free-base form.

Q: My product yield is low (<50%) and the mother liquor is dark.

  • Root Cause: Thermal degradation. 1,2,4-triazole brominations are exothermic. If the temperature spiked >40°C during

    
     addition, you likely formed oxidative degradation products.
    
  • Solution: Implement "feed-on-demand" cooling. The

    
     addition rate must be slaved to the reactor temperature probe. If 
    
    
    
    , the feed pump must auto-stop.
Category: Product Quality

Q: The final solid is orange/red instead of off-white.

  • Root Cause: Encapsulated elemental bromine. Triazoles can form weak charge-transfer complexes with halogens.

  • Solution:

    • Quench Optimization: Ensure excess Sodium Bisulfite (

      
      ) is present during the quench.
      
    • Digestion: After quenching, heat the slurry to 40°C for 30 minutes before filtration. This "sweats out" trapped bromine from the crystal lattice, allowing the bisulfite to reduce it.

Q: The melting point is broad and lower than literature (Lit: ~170-175°C).

  • Root Cause: Regio-isomer contamination or salt formation. If the pH during isolation was too low (< 5), you may have isolated the hydrobromide salt (

    
    ).
    
  • Solution: Reslurry the solid in water and adjust pH strictly to 7.5–8.0 using dilute

    
     or 
    
    
    
    . Stir for 1 hour and refilter.
Category: Safety & Engineering [1]

Q: We are seeing severe corrosion on the reactor manhole and agitator shaft.

  • Root Cause: Bromine vapor and

    
     gas are aggressive oxidizers. 304/316 Stainless Steel is insufficient for hot 
    
    
    
    .
  • Solution:

    • Material of Construction: Use Glass-Lined Reactors (GLR) or Hastelloy C-22.

    • Seals: Use PTFE-lined gaskets and Kalrez O-rings. EPDM or Viton will degrade rapidly.

Safety Logic Tree (Hazard Management)

Handling bulk Bromine requires a dedicated logic path to prevent runaway scenarios.

Safety cluster_quench Quench Phase Start Start Bromine Addition TempCheck Is Reactor Temp > 25°C? Start->TempCheck ScrubCheck Is Scrubber pH > 10? TempCheck->ScrubCheck No ActionStop STOP FEED Increase Cooling TempCheck->ActionStop Yes ActionScrub STOP FEED Recharge Caustic ScrubCheck->ActionScrub No Continue Continue Process ScrubCheck->Continue Yes ColorCheck Is Quench Colorless? ActionBisulfite Add more NaHSO3 ColorCheck->ActionBisulfite No (Red/Yellow) ColorCheck->Continue Yes

Figure 2: Safety logic gate for bromine addition and quenching.

References & Authority
  • Synthesis of 3-amino-1,2,4-triazoles:

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p.95 (1955). Describes the foundational chemistry of aminoguanidine cyclization to form the triazole core.

    • URL:

  • Bromination of 1,2,4-Triazoles (Methodology):

    • Source:Journal of Heterocyclic Chemistry. Discusses the regioselectivity of bromination in 1,2,4-triazoles, confirming C-5 preference in 3-substituted systems.

    • Context: Validates the use of

      
       for C-5 substitution.
      
  • Safety of Triazole Scale-Up:

    • Source:Organic Process Research & Development (OPRD). General principles of handling energetic heterocycles and halogenations on scale.

    • Note: 1,2,4-triazoles have high nitrogen content; while this specific derivative is stable, DSC (Differential Scanning Calorimetry) is mandatory before heating >100°C.

  • PubChem Compound Summary:

    • Title: 4-Methyl-4H-1,2,4-triazol-3-amine (Precursor Data).

    • URL:

Disclaimer: This guide is for professional use only. Bromine is fatal if inhaled. All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA).

Sources

Technical Support Center: Enhancing the Stability of 4-Amino-1,2,4-Triazole (4-AT) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Research & Development) Operator: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-amino-1,2,4-triazole (4-AT) . As a researcher, you likely selected 4-AT for its versatility as a high-nitrogen building block in energetic materials, a ligand in coordination chemistry, or a pharmacophore in antifungal/antiviral drug design.

However, you are likely encountering its "Stability Paradox":

  • Ring Stability: The 1,2,4-triazole ring itself is aromatically robust and resistant to acid/base hydrolysis.

  • Substituent Instability: The exocyclic

    
    -amino group is highly nucleophilic and prone to condensation, oxidation, and hygroscopic degradation.
    

This guide moves beyond generic advice, providing root-cause analysis and stabilization protocols for your specific experimental failures.

Module 1: Physical Stability & Storage Troubleshooting

Issue: "My 4-AT reagent has turned into a sticky, yellowed solid."

Root Cause Analysis

Pure 4-AT (CAS 584-13-4) is a white crystalline solid with a melting point of 150–153°C [1]. However, it is hygroscopic .

  • Moisture Absorption: Water absorption disrupts the crystal lattice, lowering the melting point and facilitating surface oxidation.

  • Yellowing: Indicates the formation of oxidation byproducts (azo-linkages) or trace hydrolysis of impurities.

Troubleshooting Protocol: Rescue & Prevention
SymptomDiagnosisImmediate ActionLong-Term Solution
Clumping / Caking Hygroscopic moisture uptake (>2% w/w)Vacuum Dry: 40°C over

for 6 hours.
Store in desiccator with active silica gel.
Yellow Discoloration Surface oxidation of amineRecrystallization: Dissolve in hot ethanol; filter hot; cool slowly.Purge headspace with Argon (heavier than air) after every use.
Melting Point Drop (<148°C) Impurity eutectic formationPurity Assay: Run HPLC or DSC. If <98%, recrystallize.Use amber glass vials to prevent photo-degradation.

Module 2: Chemical Stability (Schiff Bases & Derivatives)

Issue: "My 4-AT Schiff base hydrolyzes back to the starting materials during workup."

The Mechanism

The formation of Schiff bases (azomethines) from 4-AT is a reversible equilibrium. The 1,2,4-triazole ring is electron-withdrawing, which can destabilize the


 bond, making it susceptible to nucleophilic attack by water, especially in acidic environments [2].
Visualizing the Failure Point

The following diagram illustrates the critical decision pathways for stabilizing Schiff base derivatives.

StabilityLogic Start Schiff Base Instability Detected CheckPH Check Reaction pH Start->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic Yes Neutral Neutral/Basic CheckPH->Neutral No Hydrolysis Hydrolysis Risk: Reversion to Aldehyde + 4-AT Acidic->Hydrolysis Solution3 Metal Complexation (Chelate Stabilization) Neutral->Solution3 Enhance Thermal Stability Solution1 Buffer to pH 7-8 Use Non-Aqueous Workup Hydrolysis->Solution1 Preserve C=N Solution2 Reduction to Amine (Irreversible Bond) Hydrolysis->Solution2 Modify Structure

Figure 1: Decision tree for troubleshooting Schiff base instability. Acidic conditions catalyze the reverse reaction (hydrolysis).

FAQ: Synthesis & Reaction Control

Q: I see the product precipitate, but it disappears when I wash with acid. Why? A: You are hydrolyzing your product. The exocyclic


 bond is acid-labile.
  • Corrective Action: Avoid 1M HCl washes. Use cold ethanol or diethyl ether to wash the precipitate. If pH adjustment is needed, use weak acids (acetic acid) and immediately neutralize.

Q: How do I permanently stabilize the bioactive 4-AT derivative? A: If the


 bond is not strictly required for pharmacophore activity, reduce it.
  • Protocol: Treat the Schiff base with Sodium Borohydride (

    
    )  in methanol. This converts the unstable imine (
    
    
    
    ) to a stable amine (
    
    
    ), which is resistant to hydrolysis and oxidation [3].

Module 3: Thermal & Energetic Stability

Issue: "My compound decomposes before melting, or I am worried about explosion risks."

Thermal Profile

4-AT derivatives are often used in energetic materials due to their high nitrogen content. Thermal decomposition typically begins with the rupture of the exocyclic


 bond or ring cleavage releasing 

[4].
Enhancement Strategy: Metal Complexation

Coordinating 4-AT to transition metals (Co, Ni, Cu, Zn) significantly increases thermal stability. The metal locks the ligand in a rigid geometry, raising the decomposition temperature (


).

Comparative Stability Data

Compound FormTypical

/

Stability MechanismReference
Pure 4-AT Ligand 150–153°CHydrogen bonding network[1]
Schiff Base (Ligand) 170–220°CConjugation (variable)[3]
Co(II) Complex >260°CChelate effect (Octahedral)[5]
Zn(II) Complex >280°CTetrahedral/Octahedral rigidification[5]
Experimental Validation: The Chelate Effect

The diagram below details how metal coordination prevents degradation.

ChelateStab Ligand Free 4-AT Ligand (Flexible, Vulnerable) Complex Metal-Triazole Complex (Rigid, Thermally Stable) Ligand->Complex + Metal Salt (Reflux/EtOH) Metal Metal Ion (Co++, Ni++, Zn++) Metal->Complex Mech1 Blocks N-Amino Oxidation Complex->Mech1 Mech2 Prevents Ring Cleavage Complex->Mech2

Figure 2: Stabilization via Metal Complexation. Coordination occupies the active nitrogen sites, preventing oxidation and raising the energy barrier for thermal decomposition.

Critical Safety Note for Energetic Materials

If you are synthesizing 4-amino-1,2,4-triazolium nitrate or similar energetic salts:

  • Avoid Acidic Impurities: Traces of nitric acid lower the decomposition temperature drastically (from >200°C down to ~70°C in some mixtures), creating a runaway risk [4].

  • Test: Always perform DSC (Differential Scanning Calorimetry) on small quantities (<2mg) before scaling up.

Module 4: Analytical Validation (Prove It)

Q: How do I confirm my stabilization strategy worked?

Use this self-validating analytical checklist:

  • FT-IR Spectroscopy:

    • Success: Shift of the

      
       stretch (approx. 1600-1620 
      
      
      
      ) to a lower frequency indicates successful metal coordination [5].[1]
    • Failure: Broad OH stretch (

      
      ) indicates moisture contamination or hydrolysis.
      
  • H-NMR (DMSO-

    
    ): 
    
    • Success: Distinct singlet for the triazole ring proton (

      
      ) around 
      
      
      
      8.5–9.0 ppm.
    • Failure: Appearance of aldehyde protons (

      
       9.5–10.0 ppm) confirms Schiff base hydrolysis.
      
  • TGA (Thermogravimetric Analysis):

    • Success: No mass loss < 100°C (confirms dry sample). Sharp decomposition step > 250°C (for complexes).

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-Amino-1,2,4-triazole. Link

  • Loba Chemie. (2018).[3] Material Safety Data Sheet: 4-Amino-1,2,4-Triazole Extra Pure. Link

  • Al-Amiery, A. A., et al. (2012). Synthesis and characterization of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol complexes. National Institutes of Health (PMC). Link

  • Gatavarapu, S., et al. (2020).[4][5] Thermal decomposition of 4-amino-1,2,4-triazolium nitrate under infrared laser heating. ResearchGate. Link

  • Singh, R., et al. (2010). Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. Scholars Research Library. Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine: X-ray Crystallography vs. Spectroscopic & In-Silico Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel heterocyclic compounds such as 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine, a potential pharmacophore, this structural validation is the bedrock upon which all subsequent research is built.

This guide provides an in-depth comparison of X-ray crystallography—the gold standard for structural elucidation—with orthogonal analytical techniques. We will explore not just the "how" but the "why" behind experimental choices, offering a self-validating framework for researchers to confidently ascertain the structure of novel small molecules.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

X-ray crystallography provides unparalleled, direct evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry by mapping electron density from the diffraction pattern of a single crystal. This technique stands as the definitive method for absolute structure determination.

Experimental Protocol: SC-XRD Analysis

The journey from a powdered sample to a refined crystal structure is a multi-step process demanding precision and patience. The causality is clear: a high-quality crystal is the prerequisite for high-resolution data.

Step 1: Crystal Growth (The Crucial First Step)

  • Objective: To obtain a single, well-ordered crystal suitable for diffraction.

  • Protocol: Slow evaporation is a common and effective technique. Dissolve the synthesized 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine in a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile) to achieve saturation. The choice of solvent is critical; it must be one in which the compound is sparingly soluble, allowing for slow, ordered precipitation. The solution is then loosely covered and left undisturbed in a vibration-free environment for several days to weeks.

  • Expert Insight: The rate of evaporation is inversely proportional to crystal quality. A slower process allows molecules to pack into a more ordered lattice, minimizing defects that degrade diffraction quality. Co-solvent systems can also be explored to fine-tune solubility and promote crystallization.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount a selected crystal and collect diffraction data using an X-ray diffractometer.

  • Protocol: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage. The crystal is then mounted on a goniometer and centered in the X-ray beam. Data is collected by rotating the crystal and recording the diffraction patterns at various orientations.

  • Trustworthiness: Modern diffractometers with charge-coupled device (CCD) detectors allow for rapid and complete data collection. The redundancy of measurements ensures the data is accurate and can be reliably processed.

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data to generate a 3D model of the molecule's electron density and refine the atomic positions.

  • Protocol: The collected data is processed to yield a set of structure factors. Software packages like SHELXS or Olex2 are used to solve the phase problem and generate an initial electron density map. From this map, atoms are identified and a model is built. This model is then refined against the experimental data to improve the fit, represented by the R-factor.

  • Authoritative Grounding: The refinement process minimizes the difference between the observed and calculated structure factors, providing a statistically validated model of the molecular structure.

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis A Synthesized Compound B Solvent Selection & Saturation A->B C Slow Evaporation B->C D Single Crystal Formation C->D E Crystal Mounting & Cryo-cooling D->E F X-ray Diffraction Data Collection E->F G Structure Solution (Phase Problem) F->G H Model Building G->H I Structure Refinement H->I J Final Validated Structure I->J

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Interpretation: What SC-XRD Reveals

The output of a successful SC-XRD experiment is a wealth of unambiguous structural data.

ParameterInformation ProvidedSignificance for 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine
Space Group & Unit Cell Defines the crystal's symmetry and the dimensions of the repeating unit.Provides fundamental information about the packing of molecules in the solid state.
Atom Coordinates Precise x, y, z coordinates for every non-hydrogen atom.Unambiguously confirms the connectivity, including the position of the bromo, methyl, and amine groups on the triazole ring.
Bond Lengths & Angles Exact distances and angles between bonded atoms.Confirms the expected geometry of the triazole ring and substituents, and can reveal any unusual strain or electronic effects.
Torsion Angles Defines the conformation of flexible parts of the molecule.Determines the orientation of the methyl and amine groups relative to the triazole ring.
Absolute Stereochemistry Can distinguish between enantiomers if a chiral center is present.Not applicable for this achiral molecule, but crucial for chiral derivatives.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography is definitive, it requires a suitable single crystal, which is not always attainable. Therefore, a combination of other analytical techniques is essential for comprehensive validation, especially in the absence of a crystal structure.

G A Synthesized Compound B Mass Spectrometry (Confirms Mass) A->B C NMR Spectroscopy (Confirms Connectivity) A->C D X-ray Crystallography (Confirms 3D Structure) A->D E Validated Structure B->E C->E D->E

Comparative Guide: 5-Bromo vs. 5-Chloro-1,2,4-Triazole Analogs in Drug Design

[1]

Executive Summary: The Halogen Advantage

In medicinal chemistry, the choice between a chloro- and a bromo-substituent on the 1,2,4-triazole scaffold is rarely arbitrary.[1][2] While both halogens are weak deactivators and lipophilic, their distinct electronic and steric profiles drive divergent biological outcomes.[2]

This guide provides a technical comparison of 5-bromo-1,2,4-triazole and 5-chloro-1,2,4-triazole derivatives.[1][2] It focuses on their utility as pharmacophores (specifically in antifungal and anticancer applications) and as versatile synthetic intermediates.[2][3][4]

Key Takeaway:

  • 5-Chloro analogs typically offer higher metabolic stability and a smaller steric footprint, ideal for tight binding pockets.[1][2]

  • 5-Bromo analogs excel in halogen bonding interactions (sigma-hole donor) and serve as superior leaving groups for late-stage diversification via nucleophilic aromatic substitution (

    
    ) or transition-metal cross-coupling.[1][2]
    

Chemical & Physical Profile Comparison

The biological activity differences stem directly from fundamental atomic properties.[2] The following table contrasts the key physicochemical parameters of the C-5 halogen bond.

Parameter5-Chloro-1,2,4-Triazole5-Bromo-1,2,4-TriazoleImpact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅSterics: Br is significantly bulkier, potentially clashing in restricted active sites (e.g., CYP51 heme pocket).[1][2][4]
C-X Bond Length ~1.72 Å~1.88 ÅGeometry: The longer C-Br bond extends the reach of the halogen, affecting ligand-receptor fit.[1][2]
Electronegativity (Pauling) 3.162.96Electronics: Cl is more electron-withdrawing, increasing the acidity of the triazole N-H (pKa modulation).[2][4]
C-X Bond Energy ~330 kJ/mol~276 kJ/molReactivity: The weaker C-Br bond makes 5-Br analogs reactive intermediates for cross-coupling (Suzuki, Sonogashira).[1][2]
Lipophilicity (

value)
+0.71+0.86ADME: Br increases LogP more than Cl, enhancing membrane permeability but reducing solubility.[2][4]
Halogen Bonding Potential ModerateHighBinding: Br has a larger, more positive "sigma-hole," facilitating strong directional interactions with backbone carbonyls.[4]

Synthetic Pathways & Manufacturing

The synthesis of 5-halo-1,2,4-triazoles is non-trivial due to the instability of the triazole diazonium intermediate.[1][2] The most robust route utilizes a modified Sandmeyer reaction starting from 5-amino-1,2,4-triazole.[1][2]

Comparative Synthetic Workflow

SynthesisStart5-Amino-1,2,4-TriazoleDiazDiazonium Intermediate[Unstable]Start->DiazDiazotizationCl_RouteRoute A: ChlorinationReagent: NaNO2 / HClTemp: 0-5°CDiaz->Cl_RouteBr_RouteRoute B: BrominationReagent: NaNO2 / HBr(or Isoamyl Nitrite / CHBr3)Diaz->Br_RouteProd_Cl5-Chloro-1,2,4-TriazoleCl_Route->Prod_ClSandmeyer (CuCl)Prod_Br5-Bromo-1,2,4-TriazoleBr_Route->Prod_BrSandmeyer (CuBr)

Caption: Divergent synthesis of 5-halo-1,2,4-triazoles via a common diazonium intermediate.

Experimental Protocol: Synthesis of 5-Bromo-1,2,4-Triazole

Methodology: Modified Sandmeyer Reaction Objective: Conversion of 5-amino-1,2,4-triazole to 5-bromo-1,2,4-triazole.[1][2][5][6]

  • Diazotization: Dissolve 5-amino-1,2,4-triazole (10 mmol) in 48% HBr (15 mL). Cool the solution to -5°C in an ice/salt bath.

  • Addition: Dropwise add a solution of sodium nitrite (NaNO2, 12 mmol) in water (5 mL), maintaining the temperature below 0°C. Note: Evolution of N2 gas will be vigorous.

  • Substitution: Stir the mixture for 30 minutes at 0°C. Optionally, add CuBr (0.5 eq) to accelerate the radical substitution mechanism, though uncatalyzed thermal decomposition often suffices for activated triazoles.

  • Workup: Neutralize the solution carefully with NaHCO3 to pH 7. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry organic layer over MgSO4 and concentrate. Recrystallize from ethanol/water.[2][7]

    • Yield: Typically 50-65%.[1][2][6]

    • Appearance: White to off-white crystalline solid.[1][2]

Biological Activity Analysis

Antifungal Activity (CYP51 Inhibition)

1,2,4-triazoles are the cornerstone of antifungal therapy (e.g., Fluconazole).[4] The halogen at position 5 (or on the phenyl ring attached to it) plays a critical role in binding to the heme iron of the fungal enzyme Lanosterol 14

2
  • 5-Chloro Analogs: Generally preferred when the binding pocket is sterically constrained.[1][2] The smaller radius of Cl allows the triazole ring to orient perfectly for the N4-Fe coordination bond without steric penalty.[1][2]

  • 5-Bromo Analogs: Often show higher potency against resistant strains where the binding pocket has mutated.[1][2] The larger Br atom can fill hydrophobic pockets more effectively than Cl, increasing residence time.[2][4]

Representative Data: Antifungal Potency (Candida albicans) Data extrapolated from SAR trends in triazole derivatives [1, 2].[2][3][4][8]

Compound VariantMIC (

g/mL)
Mechanism Note
5-H (Unsubstituted) > 64Weak hydrophobic interaction; poor binding.[1][2][4]
5-Chloro-derivative 4 - 8Good fit; moderate hydrophobic contribution.[1][2]
5-Bromo-derivative 0.5 - 2 Superior Potency. Enhanced lipophilicity drives membrane permeation; halogen bond stabilizes complex.[1][2]
Anticancer Activity (Cytotoxicity)

In oncology, 5-halo-1,2,4-triazoles often act as intermediates for "Click" chemistry or as core scaffolds for kinase inhibitors.[1][4]

  • Reactivity-Based Toxicity: 5-Bromo-1,2,4-triazoles are more susceptible to nucleophilic attack by biological thiols (e.g., glutathione) compared to 5-chloro analogs.[1][2][4] This can lead to higher non-specific cytotoxicity (lower selectivity index).[2][4]

  • Selectivity: 5-Chloro analogs are metabolically more stable, reducing the risk of off-target alkylation events.[1][2]

Structure-Activity Relationship (SAR) Logic[1][2][4]

When designing a new ligand, use the following decision logic to select the appropriate halogen.

SAR_LogicStartSelect Halogen for1,2,4-Triazole C-5 PositionQ1Is the Binding PocketSterically Constrained?Start->Q1Q2Is Halogen Bonding(Sigma Hole) Possible?Q1->Q2No (Open pocket)Res_ClSelect 5-CHLORO(Smaller, Stable)Q1->Res_ClYes (Tight fit)Q3Is Metabolic StabilityCritical?Q2->Q3NoRes_BrSelect 5-BROMO(Potent, Lipophilic)Q2->Res_BrYes (Carbonyl nearby)Q3->Res_ClHigh Stability NeededQ3->Res_BrPermeability Needed

Caption: Decision tree for optimizing 1,2,4-triazole substitution based on active site topology and metabolic requirements.

The "Sigma Hole" Effect

A critical differentiator is the Halogen Bond .[2] Bromine exhibits a pronounced region of positive electrostatic potential (the sigma hole) opposite the C-Br bond.[2]

  • 5-Br: Strong donor.[1][2] Can anchor the drug to backbone carbonyl oxygens in the target protein.[2]

  • 5-Cl: Weak donor.[1][2] Primarily relies on Van der Waals forces and hydrophobic effects.[2]

Recommendation: If docking studies reveal a backbone carbonyl group within 3.0–3.5 Å of the C-5 position, prioritize the 5-bromo analog to exploit this specific interaction.[1][2]

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives. MDPI. Available at: [Link][2][4]

  • Structure-Activity Relationships of Halogenated 1,2,4-Triazole Antifungals. National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines (Analogous Reactivity). ACS Publications. Available at: [Link][2][4]

Precision Analytics: Benchmarking Purity Assessment Protocols for 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the synthesis of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine (BMT) , standard purity assessments often fail due to the molecule's specific physicochemical profile. As a highly polar, amphoteric heterocycle, BMT presents two critical analytical challenges that traditional C18-HPLC methods frequently miss:

  • Regioisomerism: Methylation of the triazole ring is rarely 100% selective. The target N4-methyl product is often contaminated with N1-methyl and N2-methyl isomers, which possess identical molecular weights (isobaric) and similar polarities.

  • Bromine Lability: The C5-Bromine atom renders the molecule susceptible to hydrolysis (forming the triazolone) or debromination under harsh acidic/basic conditions used in standard mobile phases.

This guide moves beyond "standard operating procedures" to benchmark three analytical approaches: Reversed-Phase HPLC (RP-HPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC-MS) , and Quantitative NMR (qNMR) .

The Verdict: While HPLC is suitable for routine monitoring, qNMR is the mandatory gold standard for establishing the absolute purity of the primary reference material due to its insensitivity to response factors and ability to quantify regioisomers without separation.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the performance of the three primary methodologies in the context of BMT analysis.

Table 1: Analytical Performance Matrix
FeatureMethod A: Standard RP-HPLC (C18)Method B: HILIC-MS/UVMethod C: qNMR (1H)
Primary Utility Routine Process MonitoringImpurity Profiling & Regioisomer SeparationAbsolute Purity Certification
Specificity Low (Co-elution of polar isomers likely)High (Separates polar isomers)Very High (Distinct chemical shifts)
Reference Standard Required (for quantification)Required Not Required (Internal Standard used)
Regioisomer ID Difficult (Isobaric/Similar UV)Excellent (Separation + MS fragmentation)Excellent (Distinct Methyl shifts)
Throughput High (15-20 min/sample)Medium (Equilibration times are longer)Low (1-2 hours/sample for high precision)
Cost LowMediumHigh (Instrument time + Deuterated solvents)

Part 3: The Regioisomer Challenge (Mechanism & Logic)

To understand the analytical requirement, one must understand the synthesis. The methylation of 3-amino-5-bromo-1,2,4-triazole is governed by tautomeric equilibrium.

  • Target: N4-methylation (Sterically crowded but thermodynamically accessible).

  • Impurities: N1-methylation (Kinetic product) and N2-methylation.

Standard C18 columns often fail to resolve the N4 and N1 isomers because the hydrophobic surface area difference is negligible. HILIC (Hydrophilic Interaction Liquid Chromatography) exploits the hydrogen bonding differences between the isomers, providing superior resolution.

Visualization: Synthesis & Impurity Pathway[2]

BMT_Synthesis_Pathway Start 3-Amino-5-bromo-1,2,4-triazole Reagent Methylating Agent (MeI or DMS) N4 TARGET: N4-Methyl (5-Bromo-4-methyl...) Start->N4 Major Pathway N1 IMPURITY A: N1-Methyl (Isomer) Start->N1 Kinetic Comp. N2 IMPURITY B: N2-Methyl (Isomer) Start->N2 Minor Pathway Hydrolysis IMPURITY C: Hydrolysis (Triazolone) N4->Hydrolysis High pH/H2O

Figure 1: Synthetic pathways showing the origin of critical regioisomeric impurities and potential degradation products.

Part 4: Validated Experimental Protocols

Protocol 1: The Gold Standard – qNMR (Absolute Purity)

Rationale: qNMR relies on the direct proportionality between signal integration and the number of nuclei.[1] It bypasses the need for a BMT reference standard (which you likely do not have yet).

Materials:

  • Solvent: DMSO-d6 (Preferred over MeOD to prevent deuterium exchange with the amine protons).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Note: Ensure IS peaks do not overlap with the Methyl singlet (~3.4-3.6 ppm) or Amine broad singlet.

Procedure:

  • Weighing: Accurately weigh ~10 mg of BMT sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):

      
       seconds (Must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32 (for sufficient S/N ratio > 150:1).

    • Spectral Width: 20 ppm (to catch all satellites).

  • Processing: Phase and baseline correct manually. Integration regions must include ¹³C satellites.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass used,

= Purity.[2][3][4][5]
Protocol 2: Orthogonal HILIC-MS (Regioisomer Separation)

Rationale: HILIC is selected over C18 because BMT is highly polar. The separation mechanism involves partitioning into a water-enriched layer on the silica surface, which is highly sensitive to the N-methyl position.

Chromatographic Conditions:

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Buffer is critical to suppress silanol activity.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)

    • 1-10 min: 95%

      
       60% B
      
    • 10-12 min: 60% B

  • Detection: UV at 210 nm (low selectivity) AND MS (ESI+, SIM mode at m/z 191/193 for Br isotopes).

Interpretation:

  • N4-Methyl (Target): Typically elutes between the N1 and N2 isomers in HILIC modes due to intermediate basicity/polarity.

  • Debrominated Impurity: Monitor m/z 113 (Des-bromo analog).

Part 5: Analytical Decision Workflow

Use this logic tree to determine the appropriate method for your stage of development.

Analytical_Decision_Tree Start Sample Received: Synthesized BMT Crude Q1 Is this a Reference Standard? Start->Q1 qNMR Perform qNMR (Protocol 1) Determine Absolute Wt% Q1->qNMR Yes HPLC Perform HILIC-UV/MS (Protocol 2) Q1->HPLC No (Routine) qNMR->HPLC Calibrate UV Response Check Check Purity Profile HPLC->Check Pass Release Batch (>98% Area) Check->Pass Clean Fail Recrystallize/Purify (Check Regioisomers) Check->Fail Impurities Found Fail->Start Reprocess

Figure 2: Decision matrix for selecting between qNMR and Chromatographic methods.

References

  • BenchChem. (2025).[3][4] A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment. Retrieved from

  • Almac Group. (2024). QNMR – a modern alternative to HPLC.[6] Retrieved from

  • National Institutes of Health (NIH). (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using LC-MS/MS. PubMed.[2] Retrieved from

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from

  • RSSL. (2024). qNMR for Purity Determination in Pharmaceuticals. Retrieved from

Sources

A Senior Application Scientist's Guide to Assessing Antioxidant Potential: A Comparative Analysis Against Ascorbic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Quantifying Antioxidant Efficacy

In the realms of pharmaceutical research, nutraceutical development, and cosmetic science, the quantification of antioxidant potential is a cornerstone of innovation. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, driving the demand for effective antioxidant compounds. Ascorbic acid (Vitamin C), a potent and well-characterized antioxidant, serves as a universal benchmark against which novel compounds are evaluated. This guide provides a comprehensive framework for assessing antioxidant potential, with a focus on robust, reproducible methodologies and a nuanced understanding of their underlying chemical principles. We will delve into the most prevalent assays—DPPH, ABTS, and FRAP—offering not just protocols, but the scientific rationale that empowers researchers to make informed decisions and generate reliable, comparative data.

The Gold Standard: Ascorbic Acid's Antioxidant Mechanism

Ascorbic acid's efficacy as an antioxidant stems from its ability to donate electrons, thereby neutralizing a wide array of reactive oxygen species.[1] This reductive capacity is conferred by the enediol structure within the ascorbate molecule. Upon donating a first electron, it forms the relatively stable, less reactive ascorbyl radical. This stability is key, as it prevents the propagation of radical chain reactions. It can then donate a second electron to form dehydroascorbic acid. This multi-faceted free radical scavenging capability makes ascorbic acid an ideal positive control and a stringent benchmark for antioxidant assays.[1]

A Tale of Three Assays: Understanding the Mechanistic Differences

While all designed to measure antioxidant capacity, the DPPH, ABTS, and FRAP assays operate on distinct chemical principles. Acknowledging these differences is paramount for the accurate interpretation of results. A compound's performance in one assay over another is not an anomaly, but rather a reflection of its specific chemical attributes.

  • The DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method relies on a stable free radical, DPPH•, which possesses a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• radical is reduced to the non-radical form, DPPH-H, resulting in a color change to a pale yellow.[2] This assay is particularly sensitive to compounds that act via a hydrogen atom transfer (HAT) mechanism.

  • The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants that can donate an electron reduce ABTS•+ back to its colorless form.[3] The ABTS assay is responsive to antioxidants that operate through a single-electron transfer (SET) mechanism and is effective for both hydrophilic and lipophilic compounds.

  • The FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical-scavenging assays, the FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[4] This reduction results in the formation of an intense blue-colored complex. The FRAP assay is exclusively a measure of single-electron transfer (SET) capability.

The choice of assay, therefore, should be guided by the anticipated mechanism of the test compound and the desire for a comprehensive antioxidant profile. Often, a battery of these tests is employed to gain a more complete understanding of a compound's potential.

Experimental Design as a Self-Validating System

A robust experimental design is not merely a set of instructions; it is a self-validating system that ensures the accuracy and reproducibility of the data. This is achieved through the inclusion of meticulous controls and the generation of a standard curve.

  • Controls:

    • Blank: Contains the solvent used to dissolve the sample and the assay reagent. This accounts for any absorbance from the solvent and reagent themselves.

    • Negative Control: Contains the assay reagent and the solvent, but no antioxidant. This represents the maximum signal (e.g., maximum absorbance of the uninhibited radical).

    • Positive Control: A known antioxidant, such as ascorbic acid, is run in parallel to the test samples. This confirms that the assay is performing as expected and provides a benchmark for comparison.

  • Standard Curve: A series of known concentrations of a standard antioxidant (e.g., ascorbic acid or Trolox) are assayed. The resulting inhibition percentages are plotted against the concentrations to generate a standard curve. This curve is then used to determine the concentration of the test sample required to achieve a 50% reduction in the signal, known as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant potential.

The following diagram illustrates the logical workflow for a robust antioxidant assay:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (DPPH, ABTS, or FRAP) D Mix Reagents with Samples, Standards, and Controls A->D B Prepare Sample Dilutions B->D C Prepare Standard (Ascorbic Acid) Serial Dilutions C->D E Incubate under Controlled Conditions (Time, Temp, Light) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition F->G H Generate Standard Curve G->H I Determine IC50 Values H->I J Compare Sample IC50 to Ascorbic Acid IC50 I->J

Caption: A logical workflow for conducting a scientifically valid antioxidant assay.

Detailed Experimental Protocol: The DPPH Radical Scavenging Assay

The following is a detailed, step-by-step protocol for the DPPH assay, designed to be a self-validating system.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid (analytical standard)

  • Test compounds

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.

    • Store this solution in a dark, amber bottle at 4°C. Prepare fresh weekly.

  • Preparation of Ascorbic Acid Standard Solutions:

    • Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

    • Perform serial dilutions to obtain standard concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL.

  • Preparation of Test Sample Solutions:

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of each standard, sample dilution, or blank (methanol) to the respective wells.

    • Blank: 100 µL Methanol + 100 µL Methanol

    • Control (A₀): 100 µL DPPH Solution + 100 µL Methanol

    • Standards/Samples (A₁): 100 µL DPPH Solution + 100 µL Standard/Sample

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample/standard.

    • Plot the % inhibition against the concentration of the standards to generate a standard curve.

    • From the linear regression equation of the standard curve, determine the IC50 value for ascorbic acid.

    • Similarly, plot the % inhibition against the concentration for each test sample and determine their respective IC50 values.

Visualizing the Chemistry: The DPPH Radical Scavenging Mechanism

The following diagram illustrates the chemical reaction at the heart of the DPPH assay.

Caption: The reduction of the DPPH radical by an antioxidant (AH).

Comparative Analysis: Antioxidant Potential vs. Ascorbic Acid

The following table presents a compilation of IC50 values for various compounds from the scientific literature, determined using the DPPH assay, with ascorbic acid as a reference standard. It is important to note that absolute IC50 values can vary between studies due to minor differences in experimental conditions. Therefore, the relative activity compared to ascorbic acid within the same study is a more robust measure of antioxidant potential.

CompoundClassIC50 (µg/mL)Relative Activity vs. Ascorbic AcidReference
Ascorbic Acid Standard 2.26 - 8.4 1.0 [5][6]
QuercetinFlavonoid~6.9 µMStronger[6]
Gallic AcidPhenolic Acid~2.6 µg/mLStronger[6]
TaxifolinFlavonoid~6.6 µMStronger[6]
LuteolinFlavonoid~15.7 µMStronger[6]
Baccharis illinita extractPlant Extract< 10.0 µg/mLComparable[6]
Camellia oleifera phenolicsPhenolic Extract103 ± 8 µg/mLWeaker
Camellia oleifera organic acidsOrganic Acid Extract184 ± 5 µg/mLWeaker

Note: The IC50 values are presented as reported in the respective literature. Direct comparison between different studies should be made with caution. The "Relative Activity" is a qualitative assessment based on the provided data.

Conclusion: A Framework for Rigorous Antioxidant Assessment

The assessment of antioxidant potential is a critical endeavor in the development of novel therapeutics, nutraceuticals, and cosmeceuticals. By employing a multi-assay approach, grounded in a thorough understanding of the underlying chemical mechanisms, researchers can generate a comprehensive and reliable antioxidant profile for their compounds of interest. The use of ascorbic acid as a universal benchmark, coupled with a self-validating experimental design, ensures the integrity and comparability of the data. This guide provides a foundational framework for conducting such assessments, empowering scientists to advance their research with confidence and precision.

References

  • Brighente, I. M. C., Dias, M., Verdi, L. G., & Pizzolatti, M. G. (2007). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Pharmaceutical Biology, 45(2), 156-161.
  • Wang, R., Zhou, W., & Jiang, X. (2019). Antioxidant and antibacterial capabilities of phenolic compounds and organic acids from Camellia oleifera cake. Journal of the Science of Food and Agriculture, 99(11), 5075-5083.
  • ResearchGate. (n.d.). Comparison of IC 50 values of the plant extract and standard ascorbic acid. [Link]

  • ResearchGate. (n.d.). Comparative IC50 values of reference antioxidant and studied plant.... [Link]

  • ResearchGate. (n.d.). An illustration of the chemical reaction involved in the radical scavenging by DPPH. [Link]

  • Padayatty, S. J., Katz, A., Wang, Y., Eck, P., Kwon, O., Lee, J. H., ... & Levine, M. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American College of Nutrition, 22(1), 18-35.
  • Afzal, M., et al. (2023). EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO. bioRxiv.
  • MDPI. (2023). DPPH Radical Scavenging Assay. MDPI.
  • CABI Digital Library. (n.d.). Total Phenolics, Flavonoids, Proanthrocyanidins , Ascorbic Acid Contents and In-Vitro Antioxidant Activities of Newly Developed. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2022). Total Phenolic, Flavonoid Content, and Antioxidant Activity of Justicia tranquebariensis LF and Cycas Beddomei Dyer. International Journal of Pharmaceutical Sciences and Drug Research.
  • Research, Society and Development. (2022). Computational study of the main flavonoids from Chrysobalanus icaco L. against NADPH-oxidase and in vitro Antioxidant Activity. Research, Society and Development.
  • ResearchGate. (n.d.). An overview of FRAP reaction. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Food Research. (2021). Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. Food Research.
  • ResearchGate. (n.d.). Correlations between the IC 50 values of antioxidant activities, phenolics and flavonoids content of S.asper. [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub.
  • Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]

  • ResearchGate. (n.d.). The total phenolic content, total antioxidant activity and the ascorbic acid content of extracts of fruits. [Link]

  • ResearchGate. (n.d.). Schematic representation of the ABTS radical scavenging method. [Link]

  • ResearchGate. (n.d.). Chemical reaction of different antioxidant assays used. [Link]

  • The Distant Reader. (2023). Antioxidant Activity and Vitamin C Concentration Analysis of Gandaria (Bouae macrophylla Griff ) Ethanol Extract Using Spectroph. The Distant Reader.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • MDPI. (2020). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. MDPI.
  • ResearchGate. (n.d.). The chemical method of ABTS radical scavenging method. [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. [Link]

  • Agronomía Mesoamericana. (n.d.). Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. [Link]

  • H-BRS. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. [Link]

  • NIH. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC. [Link]

  • PubMed. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. [Link]

Sources

A Researcher's Guide to the Cross-Reactivity Profile of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Analysis Based on the 1,2,4-Triazole Scaffold

Introduction: The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The compound 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine represents a novel chemical entity within this class. While direct experimental data on its cross-reactivity is not yet publicly available, this guide provides a predictive analysis of its potential off-target profile. By examining published data on structurally related 1,2,4-triazole derivatives, we can anticipate potential cross-reactivities and outline a robust experimental strategy for comprehensive profiling. This document is intended for researchers, scientists, and drug development professionals to inform their selectivity screening cascades.

The 1,2,4-triazole ring system is a versatile scaffold, and its derivatives have been shown to interact with a variety of biological targets.[4][5] This promiscuity, while beneficial for developing broad-spectrum agents, necessitates a thorough evaluation of selectivity to mitigate potential off-target effects and associated toxicities. This guide will compare the hypothetical cross-reactivity of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine with known 1,2,4-triazole-based inhibitors, providing a framework for its experimental validation.

Predicted Cross-Reactivity Profile: A Comparative Analysis

Based on the existing literature for 1,2,4-triazole derivatives, we can hypothesize the potential for cross-reactivity of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine against several target families. The following table summarizes known cross-reactivities of related compounds, which can serve as a basis for prioritizing screening panels for our compound of interest.

Compound Class/Example Primary Target(s) Known Off-Targets Reference
Triazole-substituted Pyrrolopyrimidines (e.g., compound 27a)CSF1RABL, SRC, YES kinases[6][7]
Triazole-based Peptidomimetics (e.g., compound 7)MST1 KinaseHigh selectivity against other sterile 20 kinases and PI-3K[8]
Triazole-based Covalent InhibitorsCruzipain (CZP)Selective against human Cathepsin L (hCatL)[9]
Various 1,2,4-triazole derivativesVarious (e.g., antimicrobial, anticancer targets)Broad spectrum of activity implies potential for cross-reactivity[10][11][12]

The data suggests that while some 1,2,4-triazole derivatives can be highly selective, off-target interactions, particularly within kinase families, are a common observation.[6][7][8] Therefore, a broad kinase screen is a critical first step in characterizing the selectivity of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine.

Experimental Protocols for Determining Cross-Reactivity

A multi-tiered approach is recommended to comprehensively profile the selectivity of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine. This should begin with broad, high-throughput screens and progress to more focused, secondary assays.

Tier 1: Broad Panel Kinase Profiling

Objective: To identify potential off-target kinase interactions at a high concentration.

Methodology:

  • Compound Preparation: Solubilize 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Concentration: Perform an initial screen at a high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., a panel of over 400 kinases).

  • Assay Principle: Utilize a well-established platform, such as a radiometric assay or a fluorescence-based assay, to measure the percent inhibition of each kinase relative to a control.

  • Data Analysis: Identify any kinases that show significant inhibition (e.g., >50%) at the screening concentration.

Rationale: This initial screen acts as a wide net to catch any potential off-target kinase activity. A high concentration is used to maximize the chances of detecting even weak interactions.

Tier 2: Dose-Response and IC50 Determination

Objective: To quantify the potency of inhibition for any "hits" identified in the primary screen.

Methodology:

  • Compound Preparation: Prepare a serial dilution of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine, typically in a 10-point, half-log dilution series.

  • Assay: Perform the same kinase assay as in Tier 1 for each identified off-target kinase.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each off-target interaction.

Rationale: Determining the IC50 provides a quantitative measure of potency, allowing for a direct comparison of on-target versus off-target activity. A significant therapeutic window is desired, with off-target IC50 values being substantially higher than the on-target IC50.

Tier 3: Cellular Assays

Objective: To validate the off-target effects in a more physiologically relevant context.

Methodology:

  • Cell Line Selection: Choose cell lines that are known to be dependent on the identified off-target kinases for proliferation or survival.

  • Proliferation/Viability Assay: Treat the selected cell lines with a dose-response of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine.

  • Data Analysis: Measure cell viability or proliferation after a defined incubation period (e.g., 72 hours) and determine the GI50 (concentration for 50% growth inhibition).

Rationale: Cellular assays provide a more accurate representation of a compound's activity in a biological system, taking into account factors such as cell permeability and metabolism.

Visualizing the Selectivity Profiling Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation Compound 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine BroadPanel Broad Kinase Panel Screen (e.g., >400 kinases at 10 µM) Compound->BroadPanel Hits Identify Hits (>50% Inhibition) BroadPanel->Hits Data Analysis IC50 Dose-Response Assay (Determine IC50 values) Hits->IC50 Cellular Cell-Based Assays (e.g., Proliferation, Viability) IC50->Cellular Validate in Cellular Context GI50 Determine GI50 values Cellular->GI50 SelectivityProfile Selectivity Profile GI50->SelectivityProfile Comprehensive Profile

Caption: A tiered workflow for assessing the cross-reactivity of novel compounds.

Interpreting the Data and Building a Selectivity Profile

The ultimate goal of this experimental cascade is to build a comprehensive selectivity profile for 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine. This involves integrating the data from each tier to understand the compound's on-target and off-target activities.

A "Selectivity Score" can be calculated to quantify the degree of selectivity. For example, a simple selectivity score can be the ratio of the off-target IC50 to the on-target IC50. A higher score indicates greater selectivity.

Conclusion

While direct experimental data for 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine is not yet available, the extensive literature on the 1,2,4-triazole scaffold provides a strong foundation for a predictive analysis of its cross-reactivity profile. Based on the behavior of related compounds, it is prudent to anticipate potential off-target interactions, particularly with kinases. The experimental workflow outlined in this guide provides a robust framework for systematically evaluating the selectivity of this and other novel 1,2,4-triazole derivatives. A thorough understanding of a compound's cross-reactivity is paramount for its successful development as a safe and effective therapeutic agent.

References

  • Unger, A., et al. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 30, 2641. [Link][6][7]

  • (This is a duplicate of the first reference, as per the search results)[7]

  • Espinosa-Bustos, O., et al. (2024). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. Molecules. [Link][9]

  • Kumar, A., et al. (2015). Diversity oriented approach to triazole based peptidomimetics as mammalian sterile 20 kinase inhibitors. RSC Advances, 5(82), 67123-67130. [Link][8]

  • SCIEX. Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. [Link]

  • Alam, M. A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Pharmaceuticals, 16(5), 743. [Link][1]

  • Bayrak, H., et al. (2009). Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. Turkish Journal of Chemistry, 33(5), 653-662. [Link][10]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 290276, 4-Methyl-4H-1,2,4-triazol-3-amine. [Link]

  • Shcherbyna, R., et al. (2022). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Ceska a Slovenska Farmacie, 71(4), 163-172. [Link]

  • El-Hiti, G. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1723. [Link][2]

  • Bakheit, A. H., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory. Molecules, 28(17), 6334. [Link]

  • El-Hiti, G. A., et al. (2022). REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLES. HETEROCYCLES, 104(9), 1601. [Link]

  • Ameen, D. S. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(1), 1-10. [Link][4]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link][11]

  • Pattan, S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91. [Link][12]

  • Agalave, S. G., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link][3]

  • PubChem. 5-bromo-4-methyl-1h-1,2,3-triazole. [Link]

  • Ameen, D. S. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link][5]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

  • Patel, P. S., et al. (2015). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][7][8]-triazole-3-thiol derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 6(8), 3463. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(52), 29775-29786. [Link]

Sources

Comparative Guide: Molecular Docking of Triazole Derivatives in Tubulin Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of tubulin polymerization remains a cornerstone strategy in cancer chemotherapy. While natural agents like Combretastatin A-4 (CA-4) and Colchicine exhibit potent nanomolar activity, their clinical utility is often hampered by geometric instability (cis-to-trans isomerization) and toxicity.

1,2,3- and 1,2,4-triazole derivatives have emerged as superior bioisosteres. They rigidly mimic the cis-olefinic bridge of CA-4, locking the pharmacophore in the bioactive conformation required for the Colchicine Binding Site (CBS) .

This guide provides a technical comparison of docking scores across prominent triazole scaffolds, correlates these in silico predictions with in vitro IC50 data, and details a self-validating protocol for reproducing these results.

Mechanistic Basis: The Triazole Advantage

The efficacy of triazole derivatives stems from their ability to occupy the interfacial cavity between


- and 

-tubulin subunits.
  • Geometric Locking: The triazole ring replaces the unstable ethylene bridge of CA-4, maintaining the two aryl rings in a cis-orientation.

  • H-Bond Acceptor Capability: The nitrogen atoms (N2/N3) in the triazole ring often engage in critical hydrogen bonding with

    
    -Asn101  or 
    
    
    
    -Thr179
    , residues essential for high-affinity binding.
  • Dual-Site Interaction: Advanced hybrids (e.g., Thiazole-Triazoles) extend into the hydrophobic pocket (engaging

    
    -Val318 , 
    
    
    
    -Cys241
    ), significantly improving binding energy (
    
    
    ) compared to the parent CA-4 scaffold.

Comparative Analysis of Docking Scores

The following data synthesizes recent high-impact studies. Note that binding energies (


) are heavily dependent on the specific software and PDB structure used. Direct comparisons should only be made within the same experimental setup.
Table 1: High-Affinity Triazole Hybrids vs. CA-4 (Colchicine Site)

Context: Docking performed using MOE / AutoDock Vina on PDB ID: 1SA0 or 4O2B.

Compound ClassSpecific DerivativeBinding Energy (

)
Reference Standard (CA-4)Predicted Affinity vs. CA-4Key Residue Interactions
Thiazole-Triazole Compound 9a-14.50 kcal/mol -13.42 kcal/mol+8.0% (Superior)Asn101, Leu248 (Arene-H)
Thiazole-Triazole Compound 7c-14.15 kcal/mol -13.42 kcal/mol+5.4% (Superior)Asn101, Val318
CA-4 Triazole Analog Compound 11d-14.01 kcal/mol -13.50 kcal/mol*+3.7% (Superior)Cys241, Val318
Indole-Triazole Compound 7i-10.20 kcal/mol -9.80 kcal/mol+4.0% (Superior)Asn101, Lys352
1,2,4-Triazole Compound 1-7.54 kcal/mol N/AModerateArg115 (cation-

)

*Note: CA-4 score varies by software implementation. In studies using MOE (e.g., Source 1.1), CA-4 scores ~ -13.4 kcal/mol.[1]

Table 2: Correlation with Biological Activity (IC50)

Validating the predictive power of the docking scores.

CompoundDocking Score (kcal/mol)Tubulin Polymerization IC50 (

M)
Cytotoxicity IC50 (HepG2)Analysis
Compound 9a -14.502.38 7.32

M
Strong correlation; superior to CA-4 (2.96

M).
Compound 7c -14.152.00 6.26

M
Highest potency; correlates with best H-bond network.
CA-4 (Ref) -13.422.964.50

M
Benchmark.
Compound 13a -13.255.11>10

M
Lower docking score accurately predicts reduced potency.

Visualization of Signaling & Interaction[2][3]

Diagram 1: Molecular Docking Workflow

This diagram outlines a self-validating computational workflow to ensure reproducibility.

DockingWorkflow Start Start: Ligand Selection LigandPrep Ligand Preparation (MMFF94 Minimization) Generate 3D Conformations Start->LigandPrep ProteinPrep Protein Preparation (PDB: 1SA0/4O2B) Remove H2O, Add Polar H Compute Gasteiger Charges Start->ProteinPrep GridGen Grid Generation Center: Colchicine Site Box: 60x60x60 Å (0.375 Å spacing) LigandPrep->GridGen ProteinPrep->GridGen Docking Molecular Docking (AutoDock Vina / MOE) LGA: 50-100 runs GridGen->Docking Validation Validation Checkpoint Re-dock Co-crystallized Ligand RMSD < 2.0 Å? Docking->Validation Validation->GridGen No (Refine Grid) Analysis Interaction Analysis (H-bonds, Hydrophobic) Calculate Binding Free Energy (ΔG) Validation->Analysis Yes End Lead Candidate Selection Analysis->End

Caption: Figure 1. Standardized molecular docking workflow with a critical RMSD validation step to ensure protocol accuracy before screening triazole derivatives.

Diagram 2: Triazole-Tubulin Interaction Map

Visualizing the key residues involved in the binding of high-affinity triazoles at the Colchicine Binding Site.

InteractionMap Triazole Triazole Scaffold (Ligand) Asn101 β-Asn101 (H-Bond Donor) Triazole->Asn101 H-Bond (N2/N3) Val318 β-Val318 (Hydrophobic) Triazole->Val318 Van der Waals Cys241 β-Cys241 (H-Bond/Sulfur) Triazole->Cys241 H-Bond Leu248 β-Leu248 (Arene-H Interaction) Triazole->Leu248 Pi-Sigma Lys352 β-Lys352 (Cation-π) Triazole->Lys352 Pi-Cation Thr179 α-Thr179 (H-Bond) Triazole->Thr179 H-Bond

Caption: Figure 2. Interaction network at the Colchicine Binding Site.[1][2][3][4][5][6][7][8][9][10] The Triazole nitrogen atoms act as crucial anchors via H-bonds to Asn101 and Cys241.

Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are defined as self-validating systems.

Computational Docking Protocol (AutoDock Vina)
  • Protein Preparation:

    • Download Tubulin-Colchicine complex (PDB: 1SA0 or 4O2B ).

    • Critical Step: Remove all water molecules except those bridging the ligand (if any known).

    • Add polar hydrogens and compute Gasteiger charges using MGLTools.

  • Ligand Preparation:

    • Draw triazole derivatives in ChemDraw; convert to 3D.

    • Minimize energy using MMFF94 force field (Gradient < 0.05 kcal/mol/Å).

    • Set rotatable bonds (keep the triazole ring rigid).

  • Grid Configuration:

    • Center grid box on the co-crystallized Colchicine ligand.

    • Dimensions:

      
       Å; Spacing: 
      
      
      
      Å.
  • Validation (The "Trust" Step):

    • Remove the native Colchicine and re-dock it.

    • Pass Criteria: The RMSD between the docked pose and crystal pose must be

      
       Å . If 
      
      
      
      Å, adjust grid center or charge assignment.
In Vitro Tubulin Polymerization Assay[1][6][13]
  • Reagent Setup: Use purified bovine brain tubulin (>99% pure).

  • Reaction Mix: 3 mg/mL tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Compound Addition: Add triazole derivative (dissolved in DMSO) at varying concentrations (0.1 - 10

    
    M). Keep DMSO < 1%.
    
  • Measurement:

    • Incubate at 37°C.

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Calculate

      
       (rate of polymerization) and Steady State mass.
      
    • IC50 Definition: The concentration required to inhibit the rate of polymerization by 50% compared to the vehicle control.

References

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. (2022). [Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules. (2025). [Link]

  • Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids. New Journal of Chemistry. (2023). [Link]

  • Design, Synthesis, in silico and in vitro Evaluation of New Combretastatin A-4 Analogs. Letters in Drug Design & Discovery. (2023). [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Molecular Pharmacology. (2023). [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1779910-91-6 Chemical Formula: C3H5BrN4 Molecular Weight: 176.99 g/mol Synonyms: 3-Amino-5-bromo-4-methyl-1,2,4-triazole; 5-Bromo-4-methyl-4H-1,2,4-triazol-3-ylamine[1]

Executive Safety Summary

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine is a specialized heterocyclic building block used in the synthesis of bioactive compounds and pharmaceuticals.[1] As a halogenated aminotriazole, it presents specific risks associated with skin/eye irritation , acute toxicity , and potential chronic health effects (analogous to the known carcinogen 3-amino-1,2,4-triazole/Amitrole).[1][2]

Core Safety Directive: Treat this compound as a Potential Carcinogen and Respiratory Irritant .[2] All handling must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Hazard Identification Matrix (GHS Classification)
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) 4WarningH302: Harmful if swallowed.[1]
Skin Corrosion/Irritation 2WarningH315: Causes skin irritation.[2]
Serious Eye Damage/Irritation 2AWarningH319: Causes serious eye irritation.[2][3]
STOT - Single Exposure 3WarningH335: May cause respiratory irritation.[1]
Carcinogenicity 2 (Suspected)*WarningH351: Suspected of causing cancer.[2]

*Note: While specific carcinogenicity data for this exact CAS is limited, the structural analog 3-amino-1,2,4-triazole is a known carcinogen.[1][2] The "Precautionary Principle" mandates handling this derivative with equivalent high-level containment.[1]

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for any procedure involving >10 mg of the substance.

PPE Selection Protocol
Body AreaRequired EquipmentTechnical Specification
Respiratory Engineering Control Primary Fume Hood: Face velocity 80–100 fpm.[1] Respirator: If hood is unavailable (NOT recommended), use N95/P100 or Half-face respirator with OV/AG/P100 cartridges .[1][2]
Hand Protection Double Gloving Inner: Nitrile (4 mil).[2] Outer: Nitrile (minimum 5 mil) or Neoprene.[2] Change outer gloves immediately upon contamination.[2]
Eye/Face Chemical Goggles ANSI Z87.1 compliant chemical splash goggles.[2] Safety glasses are insufficient due to fine powder drift risks.[2]
Body Lab Coat + Apron Standard cotton/poly lab coat (buttoned).[2] Chemical-resistant apron (Tyvek or PVC) recommended for transfers >1g.[1]
Footwear Closed-toe Shoes Impervious material (leather/synthetic).[1] No mesh sneakers.[2]
PPE Decision Logic Diagram

PPE_Decision_Tree Start Start: Handling 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine Quantity Quantity > 1 gram? Start->Quantity Form Physical State: Solid/Powder? Quantity->Form No (<1g) Level2 Enhanced PPE: Tyvek Apron/Sleeves Double Nitrile (Long Cuff) Face Shield + Goggles Quantity->Level2 Yes (>1g) Hood Is Fume Hood Available? Form->Hood Yes Level1 Standard PPE: Nitrile Gloves (Double) Splash Goggles Lab Coat Fume Hood Hood->Level1 Yes RespReq STOP WORK. Requires P100 Respirator & Designated Area Hood->RespReq No

Figure 1: Decision logic for selecting appropriate PPE based on quantity and engineering controls.

Operational Handling Protocol

A. Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of workspace.[2]

  • Preparation: Place the balance inside the chemical fume hood. If the balance cannot be moved, use a static-free powder funnel and a pre-tared vial to minimize open-air transfer time.[1]

  • Anti-Static Measures: 1,2,4-triazoles can be electrostatic.[1][2] Use an ionizing bar or anti-static gun if the powder is "flighty."[2]

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]

  • Containment: Immediately recap the stock bottle. Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage.[2]

B. Reaction Setup (Solubilization)

Solubility Profile: Soluble in DMSO, Methanol, and DMF.[1][2] Sparingly soluble in water.[2]

  • Solvent Addition: Add solvent slowly to the solid.[2]

  • Inert Atmosphere: While 1,2,4-triazoles are generally stable, the brominated position can be sensitive to light or radical formation.[1][2]

    • Recommendation: Flush reaction vessel with Nitrogen or Argon.[2]

    • Light Protection: Wrap the reaction flask in aluminum foil if the reaction time exceeds 4 hours.

C. Storage
  • Temperature: 2–8°C (Refrigerate).

  • Environment: Store under inert gas (Argon) if possible to prevent slow oxidation or hydrolysis of the C-Br bond.[1]

  • Segregation: Keep away from strong oxidizing agents and strong acids .[2]

Emergency Response & Waste Disposal

Spill Response Workflow

Minor Spill (<500 mg):

  • Alert nearby personnel.[2]

  • Don full PPE (Double gloves, goggles, N95 if outside hood).[1][2]

  • Cover spill with wet paper towels (to prevent dust).[2]

  • Wipe up and place in a hazardous waste bag.[2]

  • Clean area with soap and water.[2]

Major Spill (>500 mg or outside hood):

  • Evacuate the immediate area.[2]

  • Allow dust to settle (15 mins).[2]

  • Use a HEPA-filtered vacuum or wet-wiping method.[1] DO NOT dry sweep. [2]

Spill_Response Spill Spill Detected Assess Assess Size & Location Spill->Assess Minor Minor (<500mg) Inside Hood Assess->Minor Major Major (>500mg) Or Outside Hood Assess->Major ActionMinor 1. Wet Wipe (No Dust) 2. Bag Waste 3. Decontaminate Surface Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Don Respirator (P100) 3. HEPA Vacuum / Wet Method Major->ActionMajor

Figure 2: Protocol for managing spills to minimize respiratory exposure.

Waste Disposal[2]
  • Category: Halogenated Organic Waste.[2]

  • Labeling: Must be clearly labeled with full chemical name and "Toxic/Irritant" hazard checkmarks.[2]

  • Prohibition: Do NOT dispose of down the drain. This compound is toxic to aquatic life (H411 inferred from triazole class).[2]

References

  • PubChem . 4H-1,2,4-Triazole, 3-bromo-4-methyl- (Compound Summary). National Library of Medicine.[2] Retrieved February 18, 2026, from [Link][1][2]

  • ECHA (European Chemicals Agency) .[2][4][5] Registration Dossier: 1,2,4-Triazole derivatives. Retrieved February 18, 2026, from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.